molecular formula C9H11NO B166256 4-Methoxyisoindoline CAS No. 127168-73-4

4-Methoxyisoindoline

Cat. No.: B166256
CAS No.: 127168-73-4
M. Wt: 149.19 g/mol
InChI Key: DCDSDKAYJZLMEX-UHFFFAOYSA-N
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Description

4-Methoxyisoindoline is a chiral, bicyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methoxy substituent at the 4-position . This structure places it within the isoindoline family, a recognized privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and natural products . The core isoindoline structure is a key component of several approved pharmaceutical agents, including the immunomodulatory drugs lenalidomide and pomalidomide, underscoring its significant value in drug discovery and development . As a derivative, this compound serves as a versatile synthetic building block. Researchers can utilize it in the construction of more complex isoindolinone derivatives, a class of compounds with a wide spectrum of documented biological activities such as antitumor, anti-inflammatory, and antifungal effects . The methoxy group can influence the compound's electronic properties and serve as a handle for further chemical modifications, making it a valuable intermediate for exploring structure-activity relationships . Its potential applications span the synthesis of natural product analogs, the development of new pharmaceutical candidates, and use in methodological chemistry studies . This product is intended for laboratory research purposes only. This compound is strictly for in-vitro use and is not meant for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSDKAYJZLMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564156
Record name 4-Methoxy-2,3-dihydro-1H-isoindole
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-73-4
Record name 4-Methoxy-2,3-dihydro-1H-isoindole
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Record name 4-methoxy-2,3-dihydro-1H-isoindole
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Foundational & Exploratory

4-Methoxyisoindoline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127168-73-4

This technical guide provides a comprehensive overview of 4-Methoxyisoindoline, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule, this document leverages information on the broader isoindoline class of compounds to infer potential properties, synthesis methodologies, and areas of biological significance.

Core Chemical and Physical Properties

While specific experimental values for this compound are not extensively documented, the fundamental properties have been established. The table below summarizes the known quantitative data for this compound and, for comparative purposes, the experimentally determined properties of the parent compound, isoindoline.

PropertyThis compoundIsoindoline (Parent Compound)
CAS Number 127168-73-4[1]496-12-8
Molecular Formula C₉H₁₁NO[1]C₈H₉N
Molecular Weight 149.19 g/mol [1]119.16 g/mol
Synonyms 2,3-Dihydro-4-methoxy-1H-isoindole1,3-Dihydro-2H-isoindole
Predicted Melting Point Not available17 °C
Predicted Boiling Point Not available221 °C
Predicted Solubility Not availableNot available

Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of substituted isoindolines can be achieved through various established organic chemistry routes. A general and efficient method involves the asymmetric synthesis of 3-substituted isoindolinones followed by reduction. The following diagram illustrates a logical experimental workflow for the synthesis and characterization of this compound, a crucial process in drug discovery and development.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-formylbenzoates) synthesis Multi-step Synthesis (e.g., Alkylation, Reduction) start->synthesis Reaction purification Purification (e.g., Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry (HRMS) purification->ms purity Purity Analysis (HPLC) purification->purity screening Biological Screening (e.g., Enzyme Assays) purity->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

A generalized workflow for the synthesis, characterization, and evaluation of a novel compound.
Experimental Protocols

A general procedure for the synthesis of a substituted isoindoline, adapted from established methodologies, is outlined below. Please note that specific reaction conditions would require optimization for this compound.

  • Synthesis of (S)-2-(tert-butylsulfinyl)-4-methoxyisoindolin-1-one: This chiral intermediate can be synthesized from the corresponding methyl 2-formyl-3-methoxybenzoate in a two-step process.

  • Deprotonation and Alkylation: The intermediate is deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting carbanion is then alkylated with a suitable electrophile.

  • Reduction to this compound: The resulting 3-substituted isoindolinone can be reduced to the corresponding isoindoline using a reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂).

  • Purification and Characterization: The final product would be purified using column chromatography. Characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) to determine purity. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.

Potential Biological Significance

The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3]

The introduction of a methoxy group onto an aromatic ring can significantly influence the biological activity of a molecule.[4][5][6] A methoxy group can alter the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with biological targets.[7] Furthermore, the metabolic O-demethylation of a methoxy group can lead to the formation of a hydroxyl group, which can result in metabolites with altered pharmacological profiles.[8]

Given the established biological importance of the isoindoline core, this compound represents a valuable scaffold for further chemical exploration and drug discovery efforts. Its potential biological activities could be diverse and warrant investigation in various therapeutic areas. The logical next step for researchers would be to synthesize and characterize this compound, followed by a broad biological screening to identify potential therapeutic applications. This would be followed by structure-activity relationship (SAR) studies to optimize its biological profile.

References

Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-methoxy-2,3-dihydro-1H-isoindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document outlines two distinct strategies: a route commencing from 3-methoxy-1,2-dimethylbenzene via bromination and cyclization, and an alternative pathway involving the reduction of a 4-methoxyphthalimide precursor. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Pathways

The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole can be effectively achieved through two main routes, each with its own set of advantages and considerations.

Route 1: From 3-Methoxy-1,2-dimethylbenzene

This pathway involves the initial benzylic bromination of 3-methoxy-1,2-dimethylbenzene to yield 1,2-bis(bromomethyl)-3-methoxybenzene, followed by a cyclization reaction with a nitrogen source, typically ammonia, to form the desired isoindoline ring.

Route 2: From 3-Methoxyphthalic Acid

This approach begins with the conversion of 3-methoxyphthalic acid to its corresponding anhydride, which is then transformed into 4-methoxyphthalimide. The final step involves the reduction of the phthalimide to the target 4-methoxy-2,3-dihydro-1H-isoindole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a comparative analysis of the two pathways.

Route Step Reaction Starting Material Key Reagents Solvent Yield (%)
1 1Radical Bromination3-Methoxy-1,2-dimethylbenzeneN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)Carbon tetrachloride~70-80% (estimated)
2Cyclization1,2-Bis(bromomethyl)-3-methoxybenzeneAmmoniaEthanol~60-70% (estimated)
2 1Anhydride Formation3-Methoxyphthalic AcidAcetic AnhydrideAcetic AnhydrideHigh
2Imide Formation3-Methoxyphthalic AnhydrideAqueous Ammonia-~95%
3Reduction4-MethoxyphthalimideLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)~80-90%

Experimental Protocols

Route 1: Synthesis from 3-Methoxy-1,2-dimethylbenzene

Step 1: Synthesis of 1,2-Bis(bromomethyl)-3-methoxybenzene

  • Materials: 3-Methoxy-1,2-dimethylbenzene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

  • Procedure: To a solution of 3-methoxy-1,2-dimethylbenzene (1 equivalent) in carbon tetrachloride, N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford 1,2-bis(bromomethyl)-3-methoxybenzene.

Step 2: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole

  • Materials: 1,2-Bis(bromomethyl)-3-methoxybenzene, Ethanolic ammonia solution.

  • Procedure: A solution of 1,2-bis(bromomethyl)-3-methoxybenzene (1 equivalent) in ethanol is added to a stirred solution of excess ethanolic ammonia at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is then evaporated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 4-methoxy-2,3-dihydro-1H-isoindole. Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt.

Route 2: Synthesis from 3-Methoxyphthalic Acid

Step 1: Synthesis of 3-Methoxyphthalic Anhydride

  • Materials: 3-Methoxyphthalic acid, Acetic anhydride.

  • Procedure: A mixture of 3-methoxyphthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours. The reaction mixture is then cooled, and the precipitated 3-methoxyphthalic anhydride is collected by filtration, washed with a small amount of cold ether, and dried.

Step 2: Synthesis of 4-Methoxyphthalimide

  • Materials: 3-Methoxyphthalic anhydride, Concentrated aqueous ammonia.

  • Procedure: 3-Methoxyphthalic anhydride (1 equivalent) is heated with an excess of concentrated aqueous ammonia. The initial product, the ammonium salt of the phthalamic acid, is formed. Continued heating of this intermediate results in the loss of water and cyclization to form 4-methoxyphthalimide. The solid product is collected by filtration, washed with water, and can be recrystallized from ethanol to yield pure 4-methoxyphthalimide.[1]

Step 3: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole

  • Materials: 4-Methoxyphthalimide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure: To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 4-methoxy-2,3-dihydro-1H-isoindole.[2][3][4][5][6][7]

Mandatory Visualizations

G cluster_0 Route 1: From 3-Methoxy-1,2-dimethylbenzene cluster_1 Route 2: From 3-Methoxyphthalic Acid 3-Methoxy-1,2-dimethylbenzene 3-Methoxy-1,2-dimethylbenzene 1,2-Bis(bromomethyl)-3-methoxybenzene 1,2-Bis(bromomethyl)-3-methoxybenzene 3-Methoxy-1,2-dimethylbenzene->1,2-Bis(bromomethyl)-3-methoxybenzene NBS, BPO, CCl4, Reflux 4-Methoxy-2,3-dihydro-1H-isoindole 4-Methoxy-2,3-dihydro-1H-isoindole 1,2-Bis(bromomethyl)-3-methoxybenzene->4-Methoxy-2,3-dihydro-1H-isoindole NH3, Ethanol 3-Methoxyphthalic Acid 3-Methoxyphthalic Acid 3-Methoxyphthalic Anhydride 3-Methoxyphthalic Anhydride 3-Methoxyphthalic Acid->3-Methoxyphthalic Anhydride Acetic Anhydride, Reflux 4-Methoxyphthalimide 4-Methoxyphthalimide 3-Methoxyphthalic Anhydride->4-Methoxyphthalimide Aq. NH3, Heat 4-Methoxy-2,3-dihydro-1H-isoindole_2 4-Methoxy-2,3-dihydro-1H-isoindole 4-Methoxyphthalimide->4-Methoxy-2,3-dihydro-1H-isoindole_2 1. LiAlH4, THF 2. H2O workup

Caption: Comparative workflow of the two primary synthetic routes to 4-methoxy-2,3-dihydro-1H-isoindole.

G cluster_reduction Reduction of 4-Methoxyphthalimide Start Add LiAlH4 to THF Suspend LiAlH4 in anhydrous THF Start->Add LiAlH4 to THF Cool to 0C Cool suspension to 0 °C Add LiAlH4 to THF->Cool to 0C Add Phthalimide Add 4-methoxyphthalimide solution dropwise Cool to 0C->Add Phthalimide Warm and Reflux Warm to RT, then reflux Add Phthalimide->Warm and Reflux Quench Quench with H2O, NaOH(aq), H2O Warm and Reflux->Quench Filter and Purify Filter, concentrate, and purify Quench->Filter and Purify End Filter and Purify->End

Caption: Experimental workflow for the reduction of 4-methoxyphthalimide using lithium aluminum hydride.

References

4-Methoxyisoindoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 4-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound this compound, focusing on its core identification characteristics.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a bicyclic isoindoline core, which is a dihydro-1H-isoindole, substituted with a methoxy group (-OCH₃) at the 4-position of the benzene ring.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methoxy-2,3-dihydro-1H-isoindole .[1] This systematic name precisely describes the molecular architecture: "4-methoxy" indicates the substituent and its location, "2,3-dihydro" specifies the saturation of the five-membered heterocyclic ring, and "1H-isoindole" defines the parent bicyclic structure.[1]

Compound Identification Data

For ease of reference and comparison, key identifying data for this compound are summarized in the table below. Such data is fundamental for compound registration, analytical characterization, and computational modeling.

IdentifierValue
IUPAC Name 4-methoxy-2,3-dihydro-1H-isoindole
CAS Number 127168-73-4[2]
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Canonical SMILES COC1=C2CNCC2=CC=C1

Logical Workflow for Compound Characterization

The identification and structural elucidation of a chemical entity like this compound follows a standardized logical workflow. This process begins with sample analysis and culminates in the assignment of a definitive structure and systematic name. The following diagram illustrates this fundamental workflow, which is a cornerstone of chemical and pharmaceutical research.

G Diagram 1: General Workflow for Chemical Structure Elucidation cluster_0 Analytical Phase cluster_1 Interpretive Phase cluster_2 Nomenclature & Verification A Sample Preparation B Spectroscopic & Spectrometric Analysis (e.g., NMR, MS, IR) A->B C Data Interpretation B->C Raw Data D Structure Elucidation & Proposal C->D E Assignment of IUPAC Name D->E Proposed Structure F Final Verification E->F

Caption: General workflow for chemical structure elucidation.

References

Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyisoindoline, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m3HAromatic CH
~6.8-7.0m1HAromatic CH
~4.1-4.3s4HCH₂-N-CH₂
~3.8s3HOCH₃
~2.0-3.0br s1HNH

Note: Predicted values are based on general chemical shift ranges and data from substituted isoindoline derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~155-160C-OCH₃
~140-145Quaternary Aromatic C
~125-135Quaternary Aromatic C
~120-130Aromatic CH
~110-120Aromatic CH
~100-110Aromatic CH
~55OCH₃
~50CH₂-N

Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline structures.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions expected for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
3000-3100MediumAromatic C-H Stretch
2850-3000MediumAliphatic C-H Stretch
1580-1620StrongC=C Aromatic Ring Stretch
1230-1270StrongAryl-O Stretch (asymmetric)
1020-1080StrongAryl-O Stretch (symmetric)
1100-1200MediumC-N Stretch

Note: These predictions are based on characteristic infrared absorption frequencies for secondary amines, aromatic ethers, and substituted benzene rings.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
149[M]⁺ (Molecular Ion)
134[M-CH₃]⁺
121[M-CO]⁺ or [M-C₂H₄]⁺
118[M-OCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The predicted molecular ion corresponds to the exact mass of this compound (C₉H₁₁NO). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[8][9][10][11]

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, general methodologies for these techniques are well-established.[12]

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[13]

IR Spectroscopy:

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry:

Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Spectroscopic Report

Caption: A flowchart illustrating the general process of synthesizing, purifying, and spectroscopically analyzing a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxyisoindoline

This compound is a heterocyclic organic compound featuring an isoindoline core substituted with a methoxy group. The isoindoline scaffold is a key structural motif in a number of clinically used drugs, valued for its ability to interact with various biological targets.[1] The presence of the methoxy group, an electron-donating substituent, can influence the molecule's physicochemical properties, including its solubility, stability, and metabolic profile.[2] Understanding these properties is paramount for the development of this compound as a potential therapeutic agent.

This technical guide outlines the methodologies for a comprehensive assessment of the solubility and stability of this compound, in line with regulatory expectations for drug development.[3][4][5][6][7][8][9][10]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility.[11] A thorough solubility profile should be established in a range of aqueous and organic solvents.

Based on its structure, this compound is expected to be a weakly basic compound due to the secondary amine in the isoindoline ring. The methoxy group may slightly increase its lipophilicity. As such, its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions where the amine is protonated. Solubility in organic solvents will be influenced by the polarity of the solvent.[12][13][14]

2.2.1. Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

  • Protocol:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile).[11][15][16]

    • Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]

2.2.2. Kinetic Solubility Assessment

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to quickly assess solubility.

  • Protocol:

    • Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

    • Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

    • Shake the mixture at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the amount of compound that has precipitated, often by nephelometry or turbidimetry. Alternatively, the concentration of the dissolved compound can be quantified after filtration.[17]

The following table provides a template for summarizing the solubility data for this compound.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic
Water37Thermodynamic
PBS (pH 5.0)37Thermodynamic
PBS (pH 7.4)37Thermodynamic
PBS (pH 9.0)37Thermodynamic
Simulated Gastric Fluid37Thermodynamic
Simulated Intestinal Fluid37Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Acetonitrile25Thermodynamic
Acetone25Thermodynamic
DMSO25Thermodynamic
PBS (pH 7.4)25Kinetic (from DMSO)

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][19] Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][20][21][22] These studies are essential for developing stability-indicating analytical methods.[19][23][24][25]

Forced degradation studies should be performed on a single batch of this compound.[3][4] The goal is to achieve 5-20% degradation of the parent compound.[21]

  • Acid Hydrolysis:

    • Conditions: Treat a solution of this compound (e.g., 1 mg/mL in a suitable co-solvent if necessary) with 0.1 M to 1 M HCl.[21]

    • Procedure: Incubate at room temperature or elevated temperatures (e.g., 60 °C) for a specified duration.[21][22] Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Conditions: Treat a solution of this compound with 0.1 M to 1 M NaOH.[21]

    • Procedure: Incubate at room temperature or elevated temperatures for a specified duration. Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Conditions: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[22]

    • Procedure: Incubate at room temperature for a specified duration.

  • Thermal Degradation:

    • Conditions: Expose solid this compound to dry heat (e.g., 60-80 °C) for an extended period.[21][23]

    • Procedure: Analyze the sample at various time points.

  • Photostability:

    • Conditions: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21]

    • Procedure: A control sample should be protected from light to serve as a comparator.

The results of the forced degradation studies can be summarized in the following table.

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
Acid Hydrolysis0.1 M HCl24 hours60
Base Hydrolysis0.1 M NaOH24 hours60
Oxidative Degradation3% H₂O₂24 hoursRT
Thermal (Solid State)Dry Heat7 days80
Photolytic (Solution)ICH Q1B-RT
Photolytic (Solid State)ICH Q1B-RT

While specific degradation pathways for this compound are unknown, general chemical principles suggest potential routes of degradation:

  • Hydrolysis: The ether linkage of the methoxy group could potentially be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The secondary amine of the isoindoline ring and the aromatic ring could be susceptible to oxidation.[26][27]

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

The identification of degradation products would require techniques such as LC-MS/MS and NMR spectroscopy.

Visualization of Experimental Workflows

G General Workflow for Solubility Assessment cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add to vials with various solvents A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze filtrate by HPLC or LC-MS E->F G Calculate solubility (µg/mL, µM) F->G G Decision Tree for Forced Degradation Studies Start Start Forced Degradation Study (e.g., Acid Hydrolysis) Condition Expose sample to stress condition (e.g., 0.1M HCl, 60°C, 8h) Start->Condition Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Condition->Analyze Check Is degradation between 5-20%? Analyze->Check TooLow Degradation < 5% Check->TooLow No TooHigh Degradation > 20% Check->TooHigh No Optimal Optimal Degradation Achieved Check->Optimal Yes IncreaseStress Increase stress severity (e.g., increase time, temp, or [acid]) TooLow->IncreaseStress IncreaseStress->Condition DecreaseStress Decrease stress severity (e.g., decrease time, temp, or [acid]) TooHigh->DecreaseStress DecreaseStress->Condition End Proceed to identify degradants Optimal->End

References

commercial availability and suppliers of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisoindoline, also known as 4-methoxy-2,3-dihydro-1H-isoindole, is a substituted isoindoline derivative. The isoindoline scaffold is a core structural motif found in various biologically active compounds and natural products, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthesis protocol for this compound and its hydrochloride salt, intended for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its common salt form are summarized below. These parameters are essential for experimental design, formulation, and analytical characterization.

Table 1: Physicochemical Data

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name 4-methoxy-2,3-dihydro-1H-isoindole4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
CAS Number 127168-73-41203682-51-2
Molecular Formula C₉H₁₁NOC₉H₁₂ClNO
Molecular Weight 149.19 g/mol 185.65 g/mol
Appearance Data not availableSlightly yellow solid
Solubility Data not availableEnhanced aqueous solubility over free base

Commercial Availability and Suppliers

This compound and its hydrochloride salt are available from various chemical suppliers, typically on a research scale. Purity levels are generally high, suitable for most R&D applications. Pricing is subject to fluctuation and should be confirmed by direct inquiry.

Table 2: Commercial Supplier Information

SupplierProduct NameCAS NumberProduct NumberPurityAvailable Quantities
Sigma-Aldrich This compound hydrochloride1203682-51-2CIAH987F68E2Not specifiedInquire
BOC Sciences Methyl Isoindoline-4-carboxylate Hydrochloride127168-90-5BB006737Not specifiedInquire
Alfa Chemistry Methyl isoindoline-4-carboxylate hcl127168-90-5ACM127168905Not specifiedInquire
ChemUniverse This compound HYDROCHLORIDE1203682-51-2Not specifiedCustomInquire
ACE Biolabs This compound hydrochloride1203682-51-2C40443B97%25mg, 50mg

*Note: Some suppliers list the related methyl ester derivative. Researchers should verify the exact structure with the supplier before purchase.

Synthesis and Experimental Protocols

Representative Synthesis of 4-Substituted Isoindolines

This process involves the initial formation of an N-benzyl protected isoindoline followed by a deprotection/reduction step to yield the final product.

Step 1: Synthesis of 2-Benzyl-4-methoxyisoindoline

  • Reaction Setup: To a round-bottomed flask, add 1-bromo-2,3-bis(bromomethyl)benzene (1 equivalent), benzylamine (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and toluene as the solvent.[2]

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C).[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).[2]

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, N-benzyl-4-methoxyisoindoline, can be purified further by column chromatography on silica gel.

Step 2: Debenzylation to form this compound Hydrochloride

  • Reaction Setup: Dissolve the N-benzyl-4-methoxyisoindoline from the previous step (1 equivalent) in an alcoholic solvent such as methanol or ethanol.[2]

  • Catalyst and Reagent: Add 5-10% Palladium on carbon (Pd/C) as the catalyst (typically 10:1 substrate to catalyst mass ratio) and formic acid (4 equivalents) as the hydrogen source.[2]

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C for 2-3 hours.[2]

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the representative synthesis described above.

G cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Debenzylation & Salt Formation start_mats Starting Materials (1-Bromo-2,3-bis(bromomethyl)benzene, Benzylamine, K2CO3, Toluene) reaction1 Reaction (Reflux, 8-16h) start_mats->reaction1 workup1 Aqueous Work-up (Filter, Wash) reaction1->workup1 purify1 Purification (Column Chromatography) workup1->purify1 product1 Intermediate Product (N-Benzyl-4-methoxyisoindoline) purify1->product1 reaction2 Reaction (60-65°C, 2-3h) product1->reaction2 Use as Substrate reagents2 Reagents (Pd/C, Formic Acid, Methanol) reagents2->reaction2 workup2 Filtration (Remove Pd/C) reaction2->workup2 salt_form Salt Formation (Add HCl) workup2->salt_form final_product Final Product (this compound HCl) salt_form->final_product

Fig. 1: Representative workflow for the synthesis of this compound HCl.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, for the related compound, isoindoline, and other hydrochloride salts, general handling precautions should be observed.[3]

  • Hazard Statements: May cause skin, eye, and respiratory tract irritation.[3][4] The toxicological properties have not been fully investigated.[4]

  • Precautionary Measures:

    • Handle in a well-ventilated area or under a chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

    • Avoid breathing dust, fumes, or vapors.[3]

    • Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Users must consult the supplier-provided SDS for specific handling and safety information before use.

Conclusion

This compound is a commercially available research chemical that serves as a valuable building block for more complex molecules. While a dedicated, published synthesis protocol is not prominent, its preparation can be reasonably achieved through established methods for analogous isoindoline structures. The data presented in this guide are intended to facilitate its procurement and application in drug discovery and chemical synthesis programs.

References

4-Methoxyisoindoline: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyisoindoline is a heterocyclic building block with emerging significance in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a methoxy group provide a valuable scaffold for the synthesis of novel therapeutic agents. While direct research on the biological activity of this compound is limited, its incorporation into more complex molecules has led to the development of potent enzyme inhibitors. This technical guide consolidates the available information on the synthesis of this compound and explores its potential research applications based on the biological activities of its derivatives, primarily in the areas of oncology and neurodegenerative diseases. The document provides detailed synthetic protocols, outlines relevant screening assays, and presents quantitative data for key derivatives to inform future research and development efforts.

Introduction

The isoindoline scaffold is a "privileged" structure in drug discovery, forming the core of several approved drugs with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer agents. The introduction of a methoxy substituent at the 4-position of the isoindoline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further chemical modifications. Although this compound itself has not been extensively studied as a pharmacologically active agent, its utility as a key intermediate in the synthesis of targeted therapies is increasingly recognized. This guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthetic accessibility and the potential therapeutic avenues suggested by the biological profiles of its derivatives.

Synthesis of this compound

The synthesis of this compound has been reported in the literature, primarily within the context of its use as a precursor for more complex molecular targets. A common synthetic route involves the reduction of a suitable phthalimide precursor.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the laboratory-scale synthesis of this compound is provided below, based on procedures described in the scientific literature.

Materials:

  • 4-Methoxyphthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and work-up equipment

Procedure:

  • A solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents) is added portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.

  • The resulting slurry is filtered, and the filter cake is washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield this compound.

Diagram of Synthetic Pathway:

G cluster_0 Synthesis of this compound start 4-Methoxyphthalimide reagent 1. LiAlH4, THF 2. H2O, NaOH(aq) start->reagent Reduction product This compound reagent->product

Caption: Synthetic route to this compound.

Potential Research Applications

The primary research application of this compound lies in its role as a scaffold for the development of enzyme inhibitors. Its derivatives have shown activity against key targets in oncology and neurology.

Tyrosine Kinase Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of tyrosine kinases, which are critical mediators of cell signaling and are often dysregulated in cancer.

Experimental Protocol: In Vitro Enzyme-Inhibiting Activity Assay

The following is a general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase, based on methods described for evaluating derivatives of this compound.[1][2]

Materials:

  • Test compounds (derivatives of this compound)

  • Recombinant target tyrosine kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Test compounds are dissolved in DMSO to create stock solutions.

  • Serial dilutions of the test compounds are prepared in kinase buffer.

  • The kinase, substrate, and test compound are added to the wells of a 384-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a detection reagent and a plate reader.

  • The percentage of inhibition is calculated for each compound concentration.

  • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Diagram of Experimental Workflow:

G cluster_1 Kinase Inhibition Assay Workflow prep Compound Preparation (Serial Dilution) reaction Kinase Reaction (Enzyme + Substrate + ATP + Compound) prep->reaction incubation Incubation reaction->incubation detection Signal Detection (e.g., Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for in vitro kinase inhibition screening.

Quantitative Data for this compound Derivatives:

While specific IC₅₀ values for this compound are not available, a patent discloses the activity of its derivatives as tyrosine kinase inhibitors. The data is presented in ranges.

Compound ClassTargetActivity Range (IC₅₀)Reference
Acrylamide derivatives containing a this compound moietyEGFR (mutant)Not specified, but active[1]

Note: The patent indicates that these compounds are active but does not provide specific IC₅₀ values for individual compounds containing the this compound core.

Histone Deacetylase (HDAC) Inhibition

The this compound scaffold has also been incorporated into molecules designed as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology and neurology.

A patent describes N-(2-aminophenyl)-4-methoxyisoindoline-2-carboxamide as a compound prepared in the context of developing HDAC inhibitors.[3][4] While specific inhibitory data for this compound is not provided, it highlights the utility of the this compound core in constructing molecules for this target class.

Conclusion and Future Directions

This compound is a versatile synthetic intermediate with demonstrated utility in the construction of enzyme inhibitors targeting kinases and potentially HDACs. The lack of direct biological data on this compound itself presents an opportunity for future research. Screening of this compound against a broad panel of biological targets could reveal novel activities. Furthermore, the development of new synthetic methodologies to access a wider range of substituted this compound derivatives will undoubtedly expand its application in the discovery of new therapeutic agents. For researchers in drug development, this compound represents a valuable and readily accessible building block for creating libraries of compounds aimed at modulating key biological pathways implicated in a variety of diseases.

References

The Isoindoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to neurodegenerative disorders. This technical guide provides a comprehensive review of the isoindoline scaffold's role in medicinal chemistry, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of key signaling pathways.

The Versatility of the Isoindoline Scaffold in Drug Design

The isoindoline nucleus and its oxidized analogue, isoindolinone, are present in numerous natural products and have been successfully incorporated into a variety of clinically approved drugs.[1][2][3] The structural rigidity of the scaffold, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of isoindoline-based compounds with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and immunomodulatory activities.[4][5][6][7]

Key Therapeutic Areas and Biological Targets

Isoindoline derivatives have shown significant promise in several key therapeutic areas. The following sections detail their activity against prominent biological targets, supported by quantitative data.

Anticancer Activity

The isoindoline scaffold is a prominent feature in a number of potent anticancer agents. One of the most notable classes of isoindoline-containing drugs are the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[1][4] More recent research has focused on isoindolinone derivatives as inhibitors of various enzymes implicated in cancer progression, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.[8][9]

Table 1: Anticancer Activity of Isoindoline Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
IsoindolinonePARP1-Single-digit nanomolar[2]
2-benzyl-6-substituted-ethoxy-isoindolinone-HepG25.89[7]
Isoindolinone-based PI3Kγ inhibitorsPI3Kγ-pIC50 range: 5.27–9.20[9]
Isoindoline derivatives of α-amino acids-A5490.001[10]
Isoindoline derivatives of α-amino acids-U3730.007[10]
Isoindolinone-based kinase inhibitorsVEGFR-2MCF-70.087 - 0.358[11]
Isoindolinone-based kinase inhibitorsVEGFR-2HepG21.13 - 8.81[11]
Anti-inflammatory Activity

The anti-inflammatory properties of isoindoline derivatives have been extensively explored, with a primary focus on the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[12][13] The ability of certain isoindoline-containing compounds to modulate cytokine production has led to their investigation in autoimmune diseases.

Table 2: Anti-inflammatory Activity of Isoindoline Derivatives

Compound ClassTargetAssayIC50 (nM)Reference
Isoindoline-2(1H)-carboxamideSTING (human)STING inhibition6.2[13]
Isoindoline-2(1H)-carboxamideSTING (mouse)STING inhibition12.5[13]
Thalidomide analoguesTNF-α productionLPS-activated PBMCs-[12]

Signaling Pathways Modulated by Isoindoline Derivatives

The biological effects of isoindoline-containing drugs are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Cereblon-Mediated Protein Degradation

A key mechanism of action for the immunomodulatory drugs (IMiDs) like pomalidomide involves the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide binds to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][14] The degradation of these lymphoid transcription factors results in both direct anti-myeloma effects and enhanced T-cell activation.[4][15]

cereblon_pathway Pomalidomide-Induced Cereblon-Mediated Degradation Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos Polyubiquitination Degradation Degradation Proteasome->Degradation Myeloma_Cell Multiple Myeloma Cell Degradation->Myeloma_Cell Impacts T_Cell T-Cell Degradation->T_Cell Impacts Anti_Myeloma Anti-Myeloma Effects (Apoptosis) Myeloma_Cell->Anti_Myeloma T_Cell_Activation T-Cell Activation (IL-2 Production) T_Cell->T_Cell_Activation

Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.

Inhibition of TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that signals through its receptors, TNFR1 and TNFR2, to activate downstream pathways leading to inflammation and apoptosis.[16][17] Small molecule inhibitors can disrupt this pathway by preventing TNF-α from binding to its receptors or by interfering with the downstream signaling cascade.[13][18]

tnfa_pathway Inhibition of TNF-α Signaling Pathway TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Binds Adapter Adapter Proteins (TRADD, TRAF2) TNFR->Adapter Recruits NFkB NF-κB Pathway Adapter->NFkB Activates MAPK MAPK Pathways (JNK, p38) Adapter->MAPK Activates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Inhibitor Isoindoline Inhibitor Inhibitor->TNFa Blocks Binding

Caption: Isoindoline inhibitors can block the TNF-α signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of isoindoline derivatives involve a variety of standard and specialized laboratory techniques. This section provides detailed methodologies for key experiments.

General Procedure for the Synthesis of Isoindoline-1,3-dione Derivatives

This protocol describes a common method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) through the condensation of phthalic anhydride with a primary amine.[8]

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., N-arylbenzenecarboximidamides)

  • Benzene (or another suitable solvent like toluene or acetic acid)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in benzene.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Note: Carrying out the reaction at room temperature without heating may lead to the formation of the monoacylated product, a phthalic acid amide.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][6][19]

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (isoindoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a number of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel derivatives and their mechanisms of action promises to yield new therapeutic agents for a wide range of diseases. Future research will likely focus on the development of more selective and potent isoindoline-based inhibitors for specific targets, as well as the exploration of this scaffold in emerging therapeutic areas such as targeted protein degradation. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly solidify the importance of the isoindoline scaffold in the future of drug discovery.

References

exploring the chemical space of methoxy-substituted isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Space of Methoxy-Substituted Isoindolines for Drug Discovery Professionals

Introduction

The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, is a privileged structure in medicinal chemistry.[1][2] It is a core component of several clinically significant drugs, including the immunomodulator lenalidomide and the diuretic chlorthalidone.[3][4] The introduction of substituents onto this core dramatically alters its physicochemical and biological properties. Among the most impactful functional groups in drug design is the methoxy (-OCH3) group.[5] Its unique electronic and steric properties can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[6][7] This technical guide explores the chemical space of methoxy-substituted isoindolines, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential, providing a comprehensive resource for researchers in drug development.

Synthetic Strategies for Methoxy-Substituted Isoindolines

The synthesis of the methoxy-substituted isoindoline core and its derivatives, such as isoindolinones, can be achieved through various strategic routes. A common approach involves the cyclization of appropriately substituted precursors.

A generalized synthetic workflow often starts from commercially available methoxy-substituted benzaldehyde or aniline derivatives. For instance, the synthesis of 3-substituted isoindolin-1-ones can be achieved through a nucleophilic addition reaction between 2-cyanobenzaldehyde and a methoxy-substituted 2-nitroaniline derivative, followed by cyclization.[8] Another versatile method is the intramolecular Diels-Alder reaction, which has been successfully employed in the synthesis of complex isoindolinone-containing natural products.[2]

Below is a generalized workflow for the synthesis of substituted isoindolinones, a common core within this chemical space.

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Product start1 Methoxy-Substituted 2-Cyanobenzaldehyde step1 Nucleophilic Addition start1->step1 start2 Substituted 2-Nitroaniline start2->step1 step2 Intramolecular Cyclization step1->step2 Formation of cyclic intermediate step3 Rearrangement step2->step3 product Methoxy-Substituted 3-Amino-Isoindolin-1-one step3->product

Generalized workflow for isoindolinone synthesis.

Structure-Activity Relationships (SAR) and Biological Impact

The position of the methoxy substituent on the isoindoline ring system is a critical determinant of biological activity and mechanism of action. Even a minor positional shift can switch a compound's primary mode of cell death or its target selectivity.

A remarkable example is seen in indolyl-propenone analogues, where the indole core is structurally related to the isoindoline system. Shifting a methoxy group from the 5-position to the 6-position on the indole ring switches the compound's biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption.[9][10] Methoxy substitution also plays a key role in modulating the activity of isoindoline derivatives as enzyme inhibitors. In a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, a 2-methoxy substitution on the benzylamine moiety was found to be important for butyrylcholinesterase (BuChE) inhibitory activity, a target relevant to Alzheimer's disease.[11]

The following diagram illustrates the logical relationship between methoxy group placement and the resulting biological outcome in certain indole-based compounds, which provides a valuable model for the isoindoline space.

G cluster_scaffold Core Scaffold cluster_substitution Positional Isomers cluster_activity Biological Mechanism scaffold Indolyl-Propenone Core pos5 5-Methoxy Substitution scaffold->pos5 pos6 6-Methoxy Substitution scaffold->pos6 activity1 Induction of Methuosis pos5->activity1 Leads to activity2 Microtubule Disruption pos6->activity2 Leads to

Impact of methoxy position on biological activity.
Quantitative SAR Data

The following tables summarize key quantitative data for various methoxy-substituted isoindoline derivatives and related structures, highlighting their potency against different biological targets.

Table 1: Cholinesterase Inhibitory Activity of Methoxy-Substituted Isoindoline-1,3-diones

Compound Substitution Linker (n) Target IC50 (µM) Reference
1 Unsubstituted Benzylamine 1 BuChE > 10 [11]
5 2-Methoxy Benzylamine 1 BuChE 7.86 [11]
12 Unsubstituted Benzylamine 3 (with OH) AChE 3.33 [11]

Data extracted from a study on multifunctional anti-Alzheimer agents.[11] BuChE: Butyrylcholinesterase; AChE: Acetylcholinesterase.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity

Compound Structure Cell Line IC50 (nM) Tubulin Polym. IC50 (µM) Reference
3e 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole MDA-MB 231 35 1.5 [12]

Data for a potent methoxy-substituted indole derivative that inhibits tubulin polymerization.[12]

Mechanisms of Action

Methoxy-substituted isoindoline derivatives exert their biological effects through diverse mechanisms, with tubulin polymerization inhibition being a prominent mode of action for anticancer applications.

Microtubule Disruption

Several methoxy-substituted compounds containing indole or isoindoline-like cores function as potent mitotic inhibitors by disrupting microtubule dynamics.[9][12] These agents often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptosis. The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for example, degrades the cytoskeleton in a manner similar to colchicine.[12]

The signaling pathway below illustrates the process of tubulin polymerization and the point of intervention for these inhibitory compounds.

tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Cell Cycle Progression (Mitosis) mt->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to compound Methoxy-Substituted Isoindoline Derivative compound->tubulin Binds to Colchicine Site Inhibits Polymerization

Mechanism of microtubule disruption by inhibitors.

Pharmacokinetic Considerations

The inclusion of methoxy groups can significantly influence the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. Methoxy groups are generally lipophilic, which can affect membrane permeability and absorption. However, they are also susceptible to O-demethylation by cytochrome P450 enzymes in the liver, representing a potential site of metabolism. This metabolic vulnerability can be either a liability, leading to rapid clearance, or an asset, if it produces an active metabolite. Recent studies on 1H-isoindole-1,3(2H)-dione derivatives, including a 2-methoxy derivative, have shown favorable pharmacokinetic profiles and broad analgesic activity in various pain models.[13]

Experimental Protocols

General Synthesis of 1-Tetrazolyl-Substituted Isoquinolines

This protocol describes a multicomponent reaction to synthesize complex heterocyclic systems related to the isoindoline core.[14]

  • Step 1: Reagent Preparation: To a solution of the appropriate iminium salt (e.g., cotarnine chloride, 8.3 mmol) and p-methoxyphenyl isonitrile (11 mmol) in methanol (25 mL) at 20 °C, add sodium azide (11 mmol).

  • Step 2: Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate-hexane (1:2) mobile phase. The reaction typically proceeds for 24-48 hours.

  • Step 3: Isolation: Once the reaction is complete, remove the methanol under reduced pressure (in vacuo).

  • Step 4: Purification: Crystallize the resulting residue from a mixture of ethyl acetate and hexane (1:2) to yield the pure 1-tetrazolyl-substituted isoquinoline product.

Tubulin Polymerization Inhibition Assay

This protocol is adapted from methods used to evaluate inhibitors of microtubule assembly.[12]

  • Step 1: Reagent Preparation: Prepare a reaction mixture containing purified tubulin (1.0 mg/mL) in a glutamate-based polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

  • Step 2: Compound Incubation: Add various concentrations of the test compound (e.g., methoxy-substituted isoindoline derivative) dissolved in a suitable solvent (like DMSO) to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (solvent only).

  • Step 3: Initiation of Polymerization: Initiate the polymerization by adding GTP (1.0 mM) to the mixture and increasing the temperature to 37 °C.

  • Step 4: Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Step 5: Data Analysis: Calculate the rate of polymerization for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.

Conclusion

The chemical space of methoxy-substituted isoindolines represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of methoxy groups on the isoindoline core provides a powerful tool for fine-tuning pharmacological activity, selectivity, and mechanism of action. These compounds have demonstrated significant potential in oncology and neurodegenerative diseases by targeting fundamental cellular processes like microtubule dynamics and enzymatic activity. Future research focused on expanding the synthetic diversity and conducting in-depth biological and pharmacokinetic evaluations will be crucial for translating the promise of these unique chemical entities into clinical candidates.

References

A Methodological Whitepaper for the Theoretical and Computational Investigation of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 4-methoxyisoindoline have been published. This document, therefore, serves as a comprehensive methodological guide, outlining the standard theoretical and computational chemistry workflows that would be employed to investigate a novel molecule of this nature. The data presented herein is exemplary and hypothetical, intended to illustrate the expected outcomes of such a study.

Introduction

Isoindoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural alkaloids and synthetic molecules with diverse pharmacological properties.[1] These derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antitumor effects.[2][3] The functionalization of the isoindoline core can dramatically alter its physicochemical properties and biological targets. The introduction of a methoxy group at the 4-position of the isoindoline ring, creating this compound, presents a novel structure with potential for unique molecular interactions and therapeutic applications.

Computational chemistry and molecular modeling offer powerful tools for the in silico investigation of novel molecules, providing crucial insights into their structural, electronic, and pharmacokinetic properties before engaging in resource-intensive experimental synthesis and testing.[4][5] This whitepaper outlines a comprehensive theoretical and computational workflow for the characterization of this compound, leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations.

Molecular Structure and Properties

The initial step in any computational study is the determination of the molecule's stable three-dimensional structure and its fundamental electronic and chemical properties.

Molecular Geometry Optimization

The geometry of this compound would be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations rely on an accurate molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-N1.47
C-C (aromatic)1.40
C-O (methoxy)1.37
O-CH3 (methoxy)1.43
Bond Angles C-N-C109.5
C-C-O (aromatic-methoxy)120.0
C-O-C (methoxy)118.0
Dihedral Angles C-C-O-C0.0
Electronic Properties and Reactivity Descriptors

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.60
Ionization Potential5.85
Electron Affinity0.25
Electronegativity (χ)3.05
Chemical Hardness (η)2.80
Electrophilicity Index (ω)1.66

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Detailed Methodologies and Protocols

The following protocols outline the standard computational methods for a thorough investigation of this compound.

Quantum Chemical Calculations

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Software: Gaussian 16 or ORCA 5.0.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) to provide a balance of accuracy and computational cost, including diffuse and polarization functions.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation to locate the energy minimum.

    • Follow up with a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational spectra (for comparison with experimental IR data).

Protocol 2: Electronic Structure and Reactivity Analysis

  • Software: Gaussian 16 or ORCA 5.0.

  • Method: DFT (using the optimized geometry from Protocol 1).

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Procedure:

    • Perform a single-point energy calculation on the optimized structure.

    • Generate molecular orbitals to identify HOMO and LUMO energies.

    • Calculate global reactivity descriptors from the orbital energies.

    • Generate the Molecular Electrostatic Potential (MEP) surface.

  • Output: HOMO/LUMO energy values, HOMO-LUMO gap, conceptual DFT descriptors, and MEP plot.

Biological Activity Prediction

Given the wide range of biological activities of isoindoline derivatives, a key part of the investigation is to predict potential protein targets and binding affinities.[6][7]

Protocol 3: Molecular Docking

  • Target Selection: Based on the activities of similar isoindoline structures, potential protein targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or various kinases could be selected.[6]

  • Software: AutoDock Vina or Schrödinger's Glide.

  • Procedure:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Prepare the this compound ligand structure by assigning charges and defining rotatable bonds.

    • Perform the docking simulation to predict the binding pose and affinity (scoring function).

  • Output: Binding energy/docking score (kcal/mol), and visualization of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 3: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (4EY7)-8.5TRP86, TYR337, PHE338
PI3Kγ (1E8Z)-7.9VAL882, LYS833, ASP964

Visualization of Workflows and Pathways

Diagrams are essential for illustrating the logical flow of a computational study and the relationships between different stages of investigation.

G cluster_0 Computational Workflow for this compound mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT) B3LYP/6-311++G(d,p) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc elec_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop docking 5. Molecular Docking (Target Identification & Binding Affinity) geom_opt->docking md_sim 6. Molecular Dynamics Simulation (Binding Stability Analysis) docking->md_sim

Caption: A typical workflow for the theoretical study of a novel molecule.

G cluster_1 Logical Progression to Drug Development in_silico In Silico Studies (DFT, Docking, MD) synthesis Chemical Synthesis in_silico->synthesis Identifies promising candidates in_vitro In Vitro Assays (e.g., Enzyme Inhibition) synthesis->in_vitro Provides compound for testing in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Validates biological activity clinical Clinical Trials in_vivo->clinical Preclinical validation

Caption: Logical progression from theoretical insights to drug development.

Conclusion

While this whitepaper presents a hypothetical study, it underscores the power of computational chemistry in modern chemical and pharmaceutical research. A theoretical investigation of this compound, following the protocols outlined herein, would provide invaluable data on its stability, reactivity, and potential as a bioactive agent. These in silico findings would establish a robust foundation for subsequent experimental validation, accelerating the discovery and development process for new therapeutics based on the isoindoline scaffold.

References

Methodological & Application

Application Note and Detailed Synthesis Protocol for 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxyisoindoline, a valuable building block for researchers in medicinal chemistry and materials science. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, a summary of required reagents and their properties, and a characterization guide for the final product.

Reaction Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-nitro-N-methylphthalimide. The first step involves a nucleophilic aromatic substitution to replace the nitro group with a methoxy group, yielding 4-methoxy-N-methylphthalimide. The subsequent step is the reduction of the phthalimide to the desired this compound.

Synthesis_Pathway cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction 4-nitro-N-methylphthalimide 4-methoxy-N-methylphthalimide 4-nitro-N-methylphthalimide->4-methoxy-N-methylphthalimide CH3ONa, CH3OH, reflux This compound 4-methoxy-N-methylphthalimide->this compound LiAlH4, THF

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-nitro-N-methylphthalimideC₉H₆N₂O₄206.16162-164-
Sodium methoxideCH₃NaO54.02>300 (decomposes)-
MethanolCH₄O32.04-97.664.7
4-methoxy-N-methylphthalimideC₁₀H₉NO₃191.18145-147-
Lithium aluminum hydrideLiAlH₄37.95125 (decomposes)-
Tetrahydrofuran (THF)C₄H₈O72.11-108.466
This compound C₉H₁₁NO 149.19 - -

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-N-methylphthalimide

This protocol is adapted from a procedure for the synthesis of substituted N-methylphthalimides.

Materials and Reagents:

  • 4-nitro-N-methylphthalimide

  • Sodium methoxide (CH₃ONa)

  • Anhydrous Methanol (CH₃OH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of sodium methoxide (prepared by dissolving sodium in anhydrous methanol) in a round-bottom flask, add 4-nitro-N-methylphthalimide.

  • The molar ratio of sodium methoxide to 4-nitro-N-methylphthalimide should be approximately 1.5:1.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until a pH of ~7 is reached.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to obtain 4-methoxy-N-methylphthalimide as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 4-Methoxy-N-methylphthalimide to this compound

This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the phthalimide. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Materials and Reagents:

  • 4-methoxy-N-methylphthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add a suspension of lithium aluminum hydride (approximately 2-3 molar equivalents relative to the phthalimide) in anhydrous THF to the flask.

  • Dissolve the 4-methoxy-N-methylphthalimide in anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice bath and add the solution of 4-methoxy-N-methylphthalimide dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back down in an ice bath.

  • Quenching Procedure (Fieser workup): Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will generate hydrogen gas. Ensure adequate ventilation. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite or by gravity filtration. Wash the filter cake thoroughly with THF.

  • Combine the filtrate and the washings and dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons of the isoindoline ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (149.19 g/mol ).

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user is solely responsible for all safety precautions.

Characterization of 4-Methoxyisoindoline by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of 4-Methoxyisoindoline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and an analysis of the expected spectral features. This guide is intended to assist researchers in the unambiguous identification and structural elucidation of isoindoline derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoindoline scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. ¹H NMR provides information about the proton environment, while ¹³C NMR elucidates the carbon framework of the molecule. This application note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for the characterization of this compound.

Predicted NMR Spectral Data

While experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on the analysis of similar structures and established NMR principles. The predicted data is summarized in Table 1 and Table 2.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-5, H-6, H-76.8 - 7.3Multiplet-
H-1, H-3~4.1Singlet-
OCH₃~3.8Singlet-
NH1.5 - 2.5Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-4155 - 160
C-3a, C-7a135 - 145
C-5, C-6, C-7110 - 130
C-1, C-3~50
OCH₃~55

Experimental Protocols

A general workflow for the NMR characterization of this compound is depicted below.

G Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer setup Insert sample into NMR spectrometer and lock on the deuterium signal transfer->setup shim Shim the magnetic field to achieve homogeneity setup->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 ft Apply Fourier Transform to the FID acquire_C13->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS at 0 ppm) baseline->reference integrate Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra reference->integrate assign Assign signals to the protons and carbons of the molecule integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for natural abundance ¹³C NMR.

  • Instrument Setup: The lock and shim settings from the ¹H NMR experiment can typically be used.

  • Acquisition Parameters:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the relaxation delay to 2-5 seconds to ensure quantitative signal intensity for all carbon environments.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Structure and Signal Assignment

The chemical structure of this compound and the logical relationship for signal assignment are illustrated below.

G cluster_structure This compound Structure cluster_assignment NMR Signal Assignment Logic mol C₉H₁₁NO img H1_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Assignment Correlate spectral data with the protons and carbons in the structure H1_NMR->Assignment C13_NMR ¹³C NMR Spectrum (Chemical Shifts) C13_NMR->Assignment Structure Proposed Structure of This compound Structure->Assignment

Caption: Chemical structure and NMR signal assignment logic for this compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality NMR spectra, enabling the unambiguous assignment of all proton and carbon signals and confirming the chemical structure of the synthesized compound. These techniques are fundamental for quality control and for advancing research in medicinal chemistry and drug development.

Application Notes and Protocols: 4-Methoxyisoindoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisoindoline is a valuable heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds. The presence of the methoxy group on the aromatic ring and the secondary amine within the isoindoline core provides multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of novel chemical entities. This document provides an overview of the applications of this compound in organic synthesis, complete with detailed experimental protocols for key transformations.

The isoindoline core is a privileged structure in medicinal chemistry, found in a number of approved drugs.[1] The strategic placement of a methoxy group at the 4-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile.

Key Synthetic Applications

While specific literature detailing the extensive use of this compound as a starting material is still emerging, its structural similarity to other substituted isoindolines allows for the extrapolation of its reactivity in various synthetic transformations. The primary reactive centers of this compound are the secondary amine and the electron-rich aromatic ring.

1. N-Functionalization Reactions: The secondary amine of the isoindoline core is nucleophilic and readily undergoes a variety of N-functionalization reactions, including alkylation, acylation, arylation, and sulfonylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity.

2. Electrophilic Aromatic Substitution: The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, at specific positions on the aromatic ring, further expanding the synthetic utility of this building block.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated this compound derivatives, which are common intermediates in the development of new therapeutic agents.

Reaction Scheme:

N_Alkylation This compound This compound Product N-Alkyl-4-methoxyisoindoline This compound->Product Alkyl_Halide R-X (e.g., Benzyl bromide) Alkyl_Halide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Start_1 This compound Reaction Stir at 0 °C to RT Start_1->Reaction Start_2 Acyl Chloride (R-COCl) Start_2->Reaction Start_3 Base (e.g., Triethylamine) Start_3->Reaction Start_4 Solvent (e.g., DCM) Start_4->Reaction Workup_1 Wash with aq. HCl Reaction->Workup_1 Workup_2 Wash with aq. NaHCO₃ Workup_1->Workup_2 Workup_3 Wash with Brine Workup_2->Workup_3 Workup_4 Dry and Concentrate Workup_3->Workup_4 Purification Column Chromatography Workup_4->Purification Product N-Acyl-4-methoxyisoindoline Purification->Product

References

Application Notes and Protocols for Incorporating 4-Methoxyisoindoline into Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-methoxyisoindoline scaffold in drug discovery, including its synthesis, biological significance, and protocols for its incorporation into potential therapeutic agents.

Application Notes: The this compound Scaffold

The isoindoline core is recognized as a privileged scaffold in medicinal chemistry, appearing in a number of commercially available drugs with diverse therapeutic applications, including treatments for multiple myeloma, leukemia, inflammation, and hypertension[1]. The strategic placement of substituents on this bicyclic framework allows for the fine-tuning of physicochemical properties and biological activity. The this compound moiety, in particular, offers a unique combination of structural rigidity and electronic properties that make it an attractive starting point for the design of novel drug candidates.

The methoxy group at the 4-position of the isoindoline ring can influence the molecule's conformation and its interaction with biological targets. This substitution can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The isoindoline scaffold itself provides a versatile platform for the introduction of further diversity through modification at the nitrogen atom (N-substitution) and other positions on the aromatic ring.

Recent research has highlighted the potential of isoindoline derivatives in various therapeutic areas. For instance, N-arylisoindoline analogs have demonstrated anticonvulsant activity, with some compounds showing efficacy comparable to the reference drug phenytoin in preclinical models[2]. Furthermore, isoindoline-1,3-dione derivatives have been investigated as anti-inflammatory agents, exhibiting inhibitory activity against cyclooxygenase (COX) enzymes[3]. Novel isoindolinone derivatives have also shown potent inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II[4].

The incorporation of the this compound scaffold can be explored for a wide range of biological targets. The following sections provide detailed protocols for the synthesis and biological evaluation of derivatives containing this promising scaffold.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative

This protocol describes a general method for the synthesis of an N-substituted this compound derivative, which can be adapted for the generation of a library of analogs for structure-activity relationship (SAR) studies. The synthesis involves the reduction of a this compound-1,3-dione intermediate.

Materials:

  • 3-Methoxyphthalic anhydride

  • Amine (R-NH2)

  • Glacial acetic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of N-Substituted 4-Methoxyphthalimide:

    • In a round-bottom flask, dissolve 3-methoxyphthalic anhydride (1.0 eq) and the desired primary amine (1.1 eq) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-substituted 4-methoxyphthalimide.

  • Reduction to N-Substituted this compound:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the N-substituted 4-methoxyphthalimide (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted this compound.

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Biological Evaluation - Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized this compound derivatives against human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II.

Materials:

  • Purified human carbonic anhydrase I and II

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Acetazolamide (as a standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of each hCA isoenzyme in Tris-HCl buffer.

    • Prepare serial dilutions of the synthesized compounds and the standard inhibitor (acetazolamide) in DMSO.

  • Assay Performance:

    • To each well of a 96-well plate, add the Tris-HCl buffer.

    • Add a small volume of the enzyme solution to each well.

    • Add the test compound solution (or DMSO for control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate (NPA).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of hydrolysis of NPA to 4-nitrophenol is monitored.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known[4].

Quantitative Data Summary

The following table summarizes the biological activity of selected isoindoline derivatives from the literature, demonstrating the potential of this scaffold.

Compound IDTargetAssayActivity (IC50 / Ki)Reference
ZM4 COX-2In vitro enzyme inhibition28% inhibition at 2 µM[3]
Compound 2c hCA IIn vitro enzyme inhibitionKi: 11.48 ± 4.18 nM[4]
Compound 2c hCA IIIn vitro enzyme inhibitionKi: 9.32 ± 2.35 nM[4]
Compound 2f hCA IIn vitro enzyme inhibitionKi: 16.09 ± 4.14 nM[4]
Compound 2f hCA IIIn vitro enzyme inhibitionKi: 14.87 ± 3.25 nM[4]
Compound 2 AnticonvulsantIn vivo (PTZ-induced seizure)Active at 30 min[2]
Compound 11 AnticonvulsantIn vivo (PTZ-induced seizure)Active at 30 min[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Methoxyphthalic Anhydride + Amine phthalimide N-Substituted 4-Methoxyphthalimide start->phthalimide Reflux in Acetic Acid reduction Reduction (LiAlH4) phthalimide->reduction isoindoline N-Substituted This compound reduction->isoindoline assay In Vitro Assay (e.g., Carbonic Anhydrase) isoindoline->assay Purification data Data Analysis (IC50 / Ki) assay->data sar SAR Studies data->sar

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway drug This compound Derivative target Biological Target (e.g., Enzyme, Receptor) drug->target Inhibition / Modulation pathway Signaling Pathway target->pathway Signal Transduction response Cellular Response (e.g., Reduced Inflammation, Apoptosis) pathway->response

Caption: Logical relationship of a this compound-based drug candidate to its biological target and resulting cellular response.

References

Application Notes & Protocols: Development of 4-Methoxyisoindoline Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoindoline and its related scaffolds, such as isoindolinone, are recognized as privileged heterocyclic structures in medicinal chemistry. These compounds exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1] The versatility of the isoindoline core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This document focuses on 4-methoxyisoindoline derivatives, a promising subclass, and provides detailed protocols for their synthesis and biological screening to facilitate their development as novel therapeutic agents.

Protocol 1: Synthesis of 4-Methoxyisoindolinone Derivatives

This protocol describes an efficient one-pot, metal-free method for synthesizing novel 4-methoxyisoindolinone derivatives, adapted from established procedures for related structures.

Objective: To synthesize a library of 4-methoxyisoindolinone derivatives for primary biological screening.

Materials:

  • 2-Benzoyl-4-methoxybenzoic acid (starting material)

  • Chlorosulfonyl isocyanate (CSI)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Various primary or secondary alcohols (e.g., methanol, ethanol, isopropanol)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-benzoyl-4-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (10 mL) within a round-bottom flask, add a catalytic amount of trifluoroacetic acid.

  • Addition of CSI: Stir the mixture at room temperature. Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the solution over 10 minutes.

  • Initial Reaction: Continue stirring the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Alcohol Addition: Add the desired alcohol (e.g., methanol, 1 mL) to the reaction mixture.

  • Final Reaction: Continue stirring for an additional 1 hour at room temperature.

  • Work-up: After the reaction is complete, remove the volatile components (DCM, excess alcohol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxyisoindolinone derivative.

Biological Screening Workflow

A typical high-throughput screening (HTS) cascade is employed to identify and characterize bioactive this compound derivatives. The workflow progresses from broad primary screens to more specific secondary and mechanistic assays.

G cluster_0 Screening Cascade lib This compound Derivative Library hts Primary HTS Assay (e.g., Enzyme Inhibition or Antiproliferative Screen) lib->hts Screen at single conc. hits Hit Identification (% Inhibition > 50%) hts->hits dose Dose-Response & IC50 Determination hits->dose Confirmed Hits secondary Secondary / Orthogonal Assays (e.g., Cell-Based Viability, Target Engagement) dose->secondary Potent Compounds lead Lead Optimization (SAR Studies, ADME/Tox Profiling) secondary->lead Validated Leads

Caption: High-throughput screening workflow for this compound derivatives.

Application Note 1: Antiproliferative Activity Screening

Background: Many isoindoline derivatives have demonstrated potent anticancer activity.[2] The following protocol details the use of the MTT assay, a colorimetric method, to assess the effect of this compound derivatives on the metabolic activity and viability of cancer cell lines.[3]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, HCT-116).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3]

Data Presentation: Representative Antiproliferative Activity

The following table shows representative IC₅₀ values for heterocyclic compounds against common cancer cell lines, illustrating the potential of such scaffolds.

Compound ClassCell LineIC₅₀ (µM)
Methoxy-substituted agentsHCT-1163.7
Methoxy-substituted agentsMCF-71.2
Cinnoline DerivativesA549>10
Cinnoline DerivativesU87MG2.45
Cinnoline DerivativesSMMC-77210.93
(Note: Data is representative for related heterocyclic structures to indicate potential activity ranges).[2]

Application Note 2: Carbonic Anhydrase Inhibition Screening

Background: Carbonic Anhydrases (CAs) are metalloenzymes involved in pH regulation and are validated targets for various diseases, including cancer. The esterase activity of CA can be used to screen for inhibitors in a high-throughput colorimetric assay.[4]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Dilute human carbonic anhydrase stock in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[4]

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and a known inhibitor (e.g., Acetazolamide) in Assay Buffer with a final DMSO concentration ≤1%.[5]

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor solution (or DMSO for control).

    • Add 20 µL of the CA Enzyme Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[4]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[4]

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 .

    • Plot percent inhibition vs. concentration to determine IC₅₀ values.

Data Presentation: Representative CA Inhibition Data

The table below presents inhibition data for a series of isoindolinone derivatives against two human CA isoforms, hCA I and hCA II.

CompoundhCA I Ki (nM)hCA I IC₅₀ (nM)hCA II Ki (nM)hCA II IC₅₀ (nM)
2a 11.48 ± 4.1811.24 ± 0.299.32 ± 2.3513.02 ± 0.04
2b 87.08 ± 35.2175.73 ± 1.20160.34 ± 46.59231.0 ± 1.00
2c 24.16 ± 9.1123.95 ± 0.4922.25 ± 7.0231.05 ± 0.18
2d 18.06 ± 4.5420.30 ± 0.7014.56 ± 3.4919.98 ± 0.44
AAZ 54.12 ± 13.7145.42 ± 1.3540.18 ± 11.2141.51 ± 0.70
Acetazolamide (Standard Inhibitor)

Application Note 3: Target Pathway Elucidation

Background: Identifying the molecular target and mechanism of action is crucial. Isoindoline derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that regulates genes involved in energy metabolism and inflammation.[6][7]

Signaling Pathway: PPARδ Activation

Activation of PPARδ by a ligand (e.g., a this compound derivative) initiates a signaling cascade. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[8][9]

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Ligand This compound Derivative (Agonist) PPAR PPARδ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->TargetGenes Regulates Response Biological Response (↑ Fatty Acid Oxidation, ↓ Inflammation) TargetGenes->Response a->PPRE Binds to

Caption: PPARδ signaling pathway activated by an agonist ligand.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analytical method and protocol for the determination of the purity of 4-Methoxyisoindoline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical requirement mandated by regulatory agencies. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique for separating and quantifying impurities in drug substances.[1] This application note describes a validated RP-HPLC method for the purity determination of this compound.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier.[1] The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. The elution of the compounds is monitored by a UV detector at a wavelength where the analyte exhibits significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol

3.1. Apparatus and Equipment

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

3.2. Reagents and Materials

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).[2]

  • Formic acid (ACS grade).[2]

  • This compound reference standard.

  • This compound sample for analysis.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 35 minutes

3.4. Solution Preparation

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 50 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow steps 2-6 as described for the Standard Solution Preparation.[2]

3.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and peak shape of this compound.

  • Inject the sample solution to obtain the chromatogram for purity analysis.

  • Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05%.

3.6. Calculation of Purity

The purity of this compound is calculated based on the area percentage method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data from the analysis of a representative batch of this compound is summarized in the table below.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,8000.25Impurity A
28.912,6400.20Impurity B
312.5 6,280,000 99.30 This compound
415.118,9600.25Impurity C

Visualization of Experimental Workflow

HPLC_Purity_Workflow prep Sample and Standard Preparation inject Injection of Blank, Standard, and Sample prep->inject hplc HPLC System Equilibration hplc->inject data_acq Chromatographic Data Acquisition inject->data_acq integration Peak Integration and Identification data_acq->integration calc Purity Calculation (Area %) integration->calc report Final Report Generation calc->report

Caption: Workflow for HPLC purity determination of this compound.

Conclusion

The described RP-HPLC method is suitable for the purity determination of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution between the main peak and potential impurities. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of this compound. Further validation studies should be conducted in accordance with ICH guidelines to establish the method's linearity, accuracy, precision, and robustness.

References

Application Notes and Protocols for the Functionalization of the 4-Methoxyisoindoline Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic functionalization of the 4-methoxyisoindoline core structure, a privileged scaffold in medicinal chemistry. Detailed protocols for key transformations, including N-alkylation, N-acylation, and aromatic ring modifications, are presented. Furthermore, the biological significance of the resulting derivatives, particularly as potent phosphodiesterase 4 (PDE4) inhibitors, is discussed with supporting quantitative data.

Introduction

The isoindoline scaffold is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The presence of a methoxy group at the 4-position of the isoindoline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets.[2] This document outlines key synthetic strategies to modify the this compound core, enabling the generation of diverse chemical libraries for drug discovery programs.

I. Synthesis of the this compound Core

A common retrosynthetic approach to the this compound core involves the cyclization of appropriately substituted precursors. One established method begins with ortho-toluic acid derivatives, where the benzylic position is functionalized, typically through bromination, followed by reaction with an amine to construct the heterocyclic ring. Another strategy involves the intramolecular nucleophilic substitution of a 2-halomethyl-3-methoxy-N-substituted-benzamide, where the amide nitrogen displaces the halide to form the isoindolin-1-one ring, which can be further reduced to the isoindoline.[2]

II. Functionalization of the this compound Nitrogen (N-Functionalization)

The secondary amine of the this compound core is a key site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations to explore the structure-activity relationships (SAR) of this scaffold.

A. N-Alkylation

N-alkylation introduces alkyl substituents that can modulate the compound's steric bulk, basicity, and lipophilicity.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.) and the anhydrous solvent.

  • Add the base (1.5-2.0 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Expected Yields: Yields for N-alkylation reactions of isoindoline derivatives are typically in the range of 70-95%, depending on the specific alkyl halide and reaction conditions used.

B. N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformational preferences of the molecule.

Experimental Protocol: N-Acylation of this compound

This protocol provides a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine (Et₃N), pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acylated this compound.

Expected Yields: N-acylation reactions of isoindolines generally proceed with high efficiency, with expected yields typically exceeding 80%.

III. Functionalization of the Aromatic Ring

Modification of the benzene ring of the this compound core allows for the introduction of substituents that can fine-tune electronic properties and create additional points of interaction with biological targets.

A. Electrophilic Aromatic Substitution

The methoxy group at the 4-position is an ortho-, para-directing activating group for electrophilic aromatic substitution.[3] This directs incoming electrophiles primarily to the 5- and 7-positions.

Conceptual Workflow for Electrophilic Aromatic Substitution

Start This compound Reagent Electrophilic Reagent (e.g., Br₂, HNO₃/H₂SO₄) Start->Reagent Attack by aromatic ring Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Formation of carbocation Product 5- or 7-Substituted This compound Intermediate->Product Deprotonation & Aromatization

Caption: General workflow for electrophilic aromatic substitution on the this compound core.

Experimental Protocol: Bromination of N-Substituted this compound

This protocol describes a representative electrophilic bromination reaction.

Materials:

  • N-substituted this compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-substituted this compound (1.0 equiv.) in the chosen solvent in a reaction flask.

  • Slowly add the brominating agent (1.0-1.1 equiv.) to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling Reactions

For more complex modifications, the aromatic ring can be functionalized with a halide (e.g., bromide or iodide) which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Logical Flow for Cross-Coupling Strategies

Start This compound Halogenation Aromatic Halogenation (e.g., Bromination) Start->Halogenation Halide Halogenated This compound Halogenation->Halide Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Halide->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Halide->Buchwald Aryl_Product Aryl-Substituted Derivative Suzuki->Aryl_Product Amino_Product Amino-Substituted Derivative Buchwald->Amino_Product

Caption: Strategic workflow for palladium-catalyzed functionalization of the this compound core.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with a boronic acid.

Materials:

  • Bromo-substituted N-protected this compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bromo-substituted this compound, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901275-95
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O100880-98

IV. Application in Drug Discovery: PDE4 Inhibitors

Derivatives of the isoindoline and phthalimide core are well-known inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[4] Apremilast, an approved drug for psoriasis and psoriatic arthritis, features a substituted phthalimide core.[2] The 4-methoxy group is a common feature in many potent PDE4 inhibitors. Functionalization of the this compound scaffold is a key strategy for developing novel PDE4 inhibitors with improved potency and selectivity.

Signaling Pathway of PDE4 Inhibition

cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Cytokine Synthesis (e.g., IL-10) PKA->Anti_Inflammation Stimulation Inhibitor This compound Derivative (PDE4 Inhibitor) Inhibitor->PDE4

Caption: Mechanism of action of PDE4 inhibitors in reducing inflammation.

Quantitative Biological Data of Representative PDE4 Inhibitors

Compound ClassSpecific Derivative ExamplePDE4 IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)
PhthalimideApremilast74190
IsoindolinoneRoflumilast0.85

Note: Data for Apremilast and Roflumilast are provided as representative examples of potent PDE4 inhibitors containing related structural motifs.

Conclusion

The this compound core is a versatile scaffold amenable to a variety of chemical transformations. The protocols and data presented herein provide a foundation for researchers to synthesize novel derivatives for evaluation in drug discovery programs, particularly in the search for new anti-inflammatory agents targeting PDE4. The ability to systematically modify the N-position and the aromatic ring allows for a thorough exploration of the structure-activity landscape.

References

Application of 4-Methoxyisoindoline in the Synthesis of Highly Sensitive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisoindoline and its derivatives, particularly those based on the 1,8-naphthalimide scaffold, are pivotal in the development of advanced fluorescent probes. The introduction of a 4-methoxy group, a potent electron-donating moiety, to the naphthalimide fluorophore facilitates the creation of an electronic push-pull system. This substitution leads to significant improvements in the photophysical properties of the probes, including a bathochromic shift in absorption and emission spectra, an enhanced molar extinction coefficient, and a higher fluorescence quantum yield.[1] These enhancements contribute to a lower limit of detection and increased sensitivity, making these probes highly valuable for precise analyte sensing in various applications, including cellular imaging.

A prominent application of this compound derivatives is in the design of photoinduced electron transfer (PET) based fluorescent "off-on" sensors. In the "off" state, the fluorescence of the naphthalimide fluorophore is quenched by a nearby receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a significant increase in fluorescence intensity (the "on" state).[1] This mechanism allows for the detection of various analytes with high signal-to-noise ratios.

This document provides detailed application notes and protocols for the synthesis and utilization of a 4-methoxy-naphthalimide based fluorescent probe for the detection of Zinc ions (Zn²⁺), a biologically significant metal ion.

Data Presentation: Photophysical Properties

The table below summarizes and compares the quantitative photophysical data of a 4-methoxy-substituted naphthalimide PET probe (BPNM) and its unsubstituted counterpart (BPN) for the detection of Zn²⁺.

ProbeAnalyteAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Detection LimitReference
BPN-3384481.2 x 10⁴0.02-[1]
BPNZn²⁺3384481.2 x 10⁴0.251.2 μM[1]
BPNM-3655351.5 x 10⁴0.03-[1]
BPNMZn²⁺3655351.5 x 10⁴0.450.5 μM[1]

Experimental Protocols

I. Synthesis of 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide

This protocol describes the synthesis of the core fluorophore structure.

Materials:

  • 4-Bromo-1,8-naphthalic anhydride

  • Ethanolamine

  • Sodium methoxide

  • Anhydrous cupric sulfate

  • Methanol

  • Pyridine

  • Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, rotary evaporator, chromatography column)

Procedure:

  • Synthesis of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide: A mixture of 4-bromo-1,8-naphthalic anhydride and ethanolamine in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.

  • Synthesis of 4-Methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide: The 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide is dissolved in methanol. Sodium methoxide and a catalytic amount of anhydrous cupric sulfate are added to the solution.[1] The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography to obtain the 4-methoxy derivative.

  • Chlorination of the Hydroxyl Group: The hydroxyl group of 4-methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide is converted to a chloro group using a standard chlorinating agent like thionyl chloride in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Synthesis of 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide: The chlorinated intermediate is reacted with an excess of aqueous ammonia or a suitable amine source to yield the final amino-functionalized fluorophore. The product is purified by column chromatography.

II. Synthesis of the Zn²⁺ Fluorescent Probe (BPNM)

This protocol details the final step of attaching the Zn²⁺ receptor to the fluorophore.

Materials:

  • 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide (from Protocol I)

  • Di-(2-picolyl)amine (DPA)

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide and di-(2-picolyl)amine in acetonitrile.

  • Add triethylamine to the mixture and reflux for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final probe, BPNM (2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione).[1]

III. Protocol for Fluorescence Measurements

Materials:

  • BPNM probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Zn²⁺ stock solution (e.g., 10 mM in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the BPNM probe (e.g., 10 μM) in the buffer.

  • To each solution, add varying concentrations of Zn²⁺.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set to the absorption maximum of the BPNM-Zn²⁺ complex (365 nm).

  • Record the fluorescence intensity at the emission maximum (535 nm).

  • Plot the fluorescence intensity as a function of Zn²⁺ concentration to determine the detection limit and binding affinity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of BPNM Probe A 4-Bromo-1,8-naphthalic anhydride C 4-Bromo-N-(2-hydroxyethyl) -1,8-naphthalimide A->C Reflux in Ethanol B Ethanolamine B->C E 4-Methoxy-N-(2-hydroxyethyl) -1,8-naphthalimide C->E Reflux in Methanol D Sodium Methoxide, CuSO4 (cat.) D->E G 4-Methoxy-N-(2-chloroethyl) -1,8-naphthalimide E->G DCM F Thionyl Chloride F->G I 4-Methoxy-N-(2-aminoethyl) -1,8-naphthalimide G->I Aqueous solution H Ammonia H->I K BPNM Probe I->K Reflux in ACN J Di-(2-picolyl)amine J->K

Caption: Synthetic workflow for the BPNM fluorescent probe.

PET_Signaling_Pathway cluster_pathway Signaling Mechanism of BPNM Probe BPNM_Free BPNM (Free Probe) Fluorescence OFF BPNM_Zn BPNM-Zn²⁺ Complex Fluorescence ON PET_On Photoinduced Electron Transfer (PET) (Quenching) BPNM_Free->PET_On PET_Off PET Blocked BPNM_Zn->PET_Off Analyte Zn²⁺ Ion Analyte->BPNM_Zn Binding Light_Out Fluorescence Emission PET_Off->Light_Out Light_In Excitation Light (hν) Light_In->BPNM_Free Light_In->BPNM_Zn

Caption: PET-based signaling pathway for the BPNM Zn²⁺ probe.

References

Application Notes and Protocols for Exploring the Reactivity of the Secondary Amine in 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving the secondary amine of 4-methoxyisoindoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoindoline scaffold in a wide range of biologically active compounds.[1] The reactivity of the secondary amine allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of compound libraries for drug discovery.

Introduction to the Reactivity of this compound

The this compound scaffold features a secondary amine within a bicyclic structure. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. The presence of the methoxy group on the aromatic ring can influence the electronic properties of the entire molecule, potentially modulating the reactivity of the secondary amine. Common transformations involving this amine include N-alkylation, N-acylation, and reductive amination, which are fundamental reactions for generating diverse chemical entities.

I. N-Alkylation of this compound

N-alkylation is a fundamental method for introducing alkyl substituents onto the nitrogen atom of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the secondary amine attacks an alkyl halide.[2] The choice of base, solvent, and temperature is crucial for achieving optimal yields and minimizing side reactions.

General Reaction Scheme:

N_Alkylation cluster_conditions Reaction Conditions This compound This compound Product N-Alkyl-4-methoxyisoindoline This compound->Product Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product Base Base Solvent Solvent

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF))

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the solution.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for N-Alkylation Reactions:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃ACN80685-95(Assumed from general procedures)
Methyl IodideEt₃NDMF50490-98(Assumed from general procedures)
Ethyl BromoacetateK₂CO₃ACN60880-90(Assumed from general procedures)

Note: The yields provided are typical for analogous reactions and may vary depending on the specific substrate and reaction conditions.

II. N-Acylation of this compound

N-acylation introduces an acyl group to the nitrogen atom of this compound, forming an amide. This transformation is commonly achieved using acyl chlorides or acid anhydrides. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).

General Reaction Scheme:

N_Acylation cluster_conditions Reaction Conditions This compound This compound Product N-Acyl-4-methoxyisoindoline This compound->Product Acylating_Agent R-CO-X (Acyl Chloride/Anhydride) Acylating_Agent->Product Base Base Solvent Solvent

Caption: General workflow for N-acylation of this compound.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol outlines a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for N-Acylation Reactions:

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChlorideEt₃NDCM0 to RT290-98[3]
Benzoyl ChlorideDIPEATHF0 to RT392-97[3]
Acetic AnhydridePyridineDCMRT485-95(Assumed from general procedures)

Note: The yields are based on general procedures for N-acylation and may require optimization for this compound.

III. Reductive Amination of this compound

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce a variety of substituents onto a secondary amine. The reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent.[4] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[4]

General Reaction Scheme:

Reductive_Amination cluster_conditions Reaction Conditions This compound This compound Product N-Substituted-4-methoxyisoindoline This compound->Product Carbonyl R-CO-R' (Aldehyde/Ketone) Carbonyl->Product Reducing_Agent Reducing Agent Solvent Solvent

Caption: General workflow for reductive amination of this compound.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the components in the anhydrous solvent. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Reductive Amination Reactions:

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCERT1280-90(Assumed from general procedures)
AcetoneNaBH(OAc)₃DCMRT2475-85(Assumed from general procedures)
CyclohexanoneNaBH₃CNMeOHRT1880-90(Assumed from general procedures)

Note: Yields are estimates based on similar reported reactions and may require optimization.

Signaling Pathways and Logical Relationships

Derivatives of isoindoline are known to interact with a variety of biological targets. For instance, some isoindolinone derivatives act as inhibitors of enzymes like carbonic anhydrase.[4] While the specific targets of this compound derivatives will depend on the nature of the N-substituent, a general workflow for their application in drug discovery is depicted below.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Development Start This compound Reaction N-Alkylation / N-Acylation / Reductive Amination Start->Reaction Library Compound Library Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A generalized workflow for drug discovery using a this compound scaffold.

Conclusion

The secondary amine of this compound provides a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives. The protocols for N-alkylation, N-acylation, and reductive amination described herein serve as a foundation for researchers to explore the chemical space around this privileged scaffold. The generation of diverse compound libraries based on this compound holds significant promise for the discovery of novel therapeutic agents. Further optimization of these reaction conditions will be essential for specific applications in drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyisoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the reduction of 4-methoxyphthalimide. The two primary reduction techniques employed are:

  • Chemical Reduction: Utilizing strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: Employing a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is often considered a "greener" alternative.

Another potential route involves the reaction of 1,2-bis(bromomethyl)-3-methoxybenzene with a suitable amine source.

Q2: What is the primary role of the methoxy group in the synthesis and potential side reactions?

A2: The methoxy group (-OCH₃) is an electron-donating group on the benzene ring. It can influence the reactivity of the aromatic ring and the adjacent functional groups. While generally stable, under harsh acidic or certain reducing conditions, there is a possibility of ether cleavage, which would result in the formation of a hydroxyl group.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (e.g., 4-methoxyphthalimide), you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q4: What are the recommended purification techniques for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often employed.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent can be an excellent method for obtaining highly pure this compound.

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities by extraction. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of this compound Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature (if thermally stable). - For LiAlH₄ reductions, ensure the reagent is fresh and the reaction is conducted under strictly anhydrous conditions. - For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen.
Decomposition of the product.- Work up the reaction at a lower temperature. - Use milder reaction conditions if possible.
Presence of a major byproduct with a higher Rf value on TLC than the starting material. This could be an over-reduction product or a product from a side reaction.- Analyze the byproduct by mass spectrometry and NMR to determine its structure. - If it is an over-reduction product, consider using a milder reducing agent or reducing the reaction time/temperature.
Presence of a byproduct with a similar Rf value to the product, making separation difficult. Isomeric byproducts or byproducts with similar polarity.- Optimize the column chromatography conditions (e.g., use a shallower solvent gradient, try a different solvent system). - Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection.
The isolated product is a salt instead of the free base. Acidic workup or purification conditions.- Neutralize the product with a mild base (e.g., sodium bicarbonate solution) during the workup. - Avoid using acidic solvents during purification if the free base is desired.
Formation of 4-hydroxyisoindoline as a byproduct. Cleavage of the methoxy group.- Avoid harsh acidic conditions. - Use a milder reducing agent that is less likely to affect the ether linkage.

Common Byproducts in this compound Synthesis

The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of potential byproducts.

Byproduct Likely Synthetic Route of Formation Reason for Formation Proposed Mitigation Strategy
4-Methoxyisoindolin-1-one Reduction of 4-methoxyphthalimideIncomplete reduction of one of the two carbonyl groups.- Increase the equivalents of the reducing agent (e.g., LiAlH₄). - Extend the reaction time. - Increase the hydrogen pressure in catalytic hydrogenation.
2-(Hydroxymethyl)-7-methoxybenzoic acid amide Reduction of 4-methoxyphthalimide with LiAlH₄Incomplete reduction and ring-opening of the phthalimide ring.- Ensure a sufficient excess of LiAlH₄ is used. - Maintain anhydrous reaction conditions.
4-Hydroxyisoindoline Any route involving harsh acidic or certain reducing conditionsCleavage of the methoxy ether bond.- Avoid strong acids. - Use milder reducing agents and conditions.
Starting Material (4-Methoxyphthalimide) Reduction of 4-methoxyphthalimideIncomplete reaction.- Increase reaction time, temperature, or amount of reducing agent/catalyst.

Experimental Protocol: Synthesis of this compound via LiAlH₄ Reduction of 4-Methoxyphthalimide

Materials:

  • 4-Methoxyphthalimide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: 4-Methoxyphthalimide (1.0 equivalent) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Quenching: Once the reaction is complete (typically after 4-6 hours), the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential slow addition of deionized water (same volume as the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water added), and finally, more deionized water (three times the initial volume of water).

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in dichloromethane and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Flowchart

Troubleshooting_4_Methoxyisoindoline_Synthesis Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Workup Standard Workup and Purification Reaction_Complete->Workup Yes Troubleshoot Troubleshoot Reaction Reaction_Complete->Troubleshoot No Pure_Product Pure this compound Workup->Pure_Product End End Pure_Product->End Check_Reagents Check Reagent Quality and Stoichiometry Troubleshoot->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Troubleshoot->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Troubleshoot->Analyze_Byproducts Incomplete_Reduction Incomplete Reduction? (e.g., 4-Methoxyisoindolin-1-one) Analyze_Byproducts->Incomplete_Reduction Increase_Reducer Increase Reducing Agent/Catalyst Incomplete_Reduction->Increase_Reducer Yes Other_Byproduct Other Byproduct? Incomplete_Reduction->Other_Byproduct No Increase_Reducer->Start Adjust_Conditions Adjust Conditions (Milder/Stricter) Other_Byproduct->Adjust_Conditions Yes Other_Byproduct->End No Adjust_Conditions->Start

Caption: Troubleshooting workflow for this compound synthesis.

optimization of reaction conditions for isoindoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of isoindolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of isoindolines.

Q1: I am observing a very low yield in my isoindoline synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in isoindoline synthesis, often attributable to the stability of the isoindole intermediate and suboptimal reaction conditions.

  • Product Instability: The isoindole ring system can be unstable under certain conditions, leading to decomposition.

    • Solution: Consider an in situ trapping of the isoindole intermediate with a dienophile if your downstream application allows. This can confirm the formation of the isoindole and provide a more stable adduct. Minimizing reaction and workup times is also crucial as prolonged exposure to heat, light, and air can degrade the product.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature plays a critical role in the reaction outcome.

    • Solution: A thorough optimization of reaction parameters is recommended. The choice of solvent can significantly impact yield. For instance, in certain reactions, chlorinated solvents like dichloromethane (CH₂Cl₂) or dichloroethane have been shown to produce high yields. In other cases, higher boiling point solvents like m-xylene may be optimal, especially when higher temperatures are required. The use of molecular sieves (e.g., 5 Å MS) can also be beneficial by removing water from the reaction mixture.

Q2: I am having difficulty with the purification of my isoindoline product. What are some common issues and solutions?

A2: Purification of isoindolines can be challenging due to their polarity and potential for decomposition on stationary phases.

  • Issue: The product streaks or decomposes on silica gel during column chromatography.

    • Solution: Try using a less acidic stationary phase, such as alumina (neutral or basic), or a different purification technique like preparative thin-layer chromatography (prep-TLC). You can also try to elute the column with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N), to suppress the acidity of the silica gel.

  • Issue: The product is difficult to separate from starting materials or side products.

    • Solution: Re-evaluate your reaction conditions to minimize the formation of side products. If separation is still difficult, consider derivatizing the crude product to facilitate purification. For example, if your isoindoline has a free secondary amine, you could protect it as a carbamate, purify the protected compound, and then deprotect it.

Q3: My reaction is producing unexpected side products. What are the likely culprits?

A3: The formation of side products is often dependent on the specific synthetic route employed.

  • In reactions involving o-phthalaldehyde: One common side product is an isoindolin-1-one. This can occur if there is a source of oxidation in the reaction mixture.

  • In Pd-catalyzed reactions: Side reactions such as N-demethylation or direct C(sp²)-H arylation can occur. The choice of ligand is crucial to minimize these undesired pathways. For instance, in some cases, the use of N-heterocyclic carbene (NHC) ligands like IBioxMe₄ has been shown to be effective in minimizing side product formation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of isoindoline synthesis.

Table 1: Effect of Solvent on the Yield of a Pictet-Spengler Type Isoindoline Synthesis

EntrySolventAcidEquivalents of AcidYield (%)
1CH₂Cl₂CF₃CO₂H10>98 (84)
2ClCH₂CH₂ClCF₃CO₂H10>98
3TolueneCF₃CO₂H10>98

Yields were determined by ¹H NMR with 1,3,5-Trimethoxybenzene as the internal standard. Isolated yields are shown in parentheses.

Table 2: Optimization of a Pd-Catalyzed Isoindoline Synthesis

EntryLigandSolventTemperature (°C)BaseAdditiveYield (%)
1IBioxMe₄m-xylene110K₂CO₃5 Å MS99 (NMR)
2IPhm-xylene110K₂CO₃5 Å MSNo reaction
3IBiox6CPME110LiHMDS-44 (β-lactam)

CPME = Cyclopentyl methyl ether. The reaction with IBiox6 and LiHMDS resulted in the formation of a β-lactam as the major product instead of the isoindoline.[1]

Table 3: Solvent and Temperature Effects in an Ultrasonic-Assisted Isoindoline-1-one Synthesis

EntrySolventTemperature (°C)Yield (%)
1iso-propanol5093
2iso-propanol30Lower
3ethanol50Moderate
4n-butanol50Moderate
5CH₂Cl₂50Moderate
6acetonitrile50Moderate
7water50Unsatisfactory

Reactions were carried out under ultrasonic irradiation. Lowering the temperature led to a decrease in yield due to low conversion.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation

This protocol describes a general procedure for the synthesis of 2-substituted isoindolin-1-ones.[3]

Materials:

  • o-Phthalaldehyde

  • Indium powder

  • Acetic acid

  • Substituted nitrobenzene

  • Toluene

  • Ethyl acetate (EtOAc)

  • 10% aqueous NaHCO₃ solution

  • Celite

Procedure:

  • To a mixture of indium powder (460 mg, 4.0 mmol) and acetic acid (0.57 mL, 10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).

  • Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).

  • Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).

  • After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through a pad of Celite.

  • Pour the filtrate into a 10% aqueous NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., EtOAc/hexane mixture).

Protocol 2: Synthesis of Isoindolines via Pictet-Spengler Reaction

This protocol is a general representation of the Pictet-Spengler reaction for isoindoline synthesis.[4][5][6][7][8]

Materials:

  • β-arylethylamine derivative

  • Aldehyde or ketone

  • Acid catalyst (e.g., HCl, TFA)

  • Solvent (e.g., protic or aprotic)

Procedure:

  • Dissolve the β-arylethylamine derivative in the chosen solvent.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst. The reaction can sometimes proceed without an acid catalyst, especially in aprotic media.

  • Heat the reaction mixture if necessary. Reaction conditions can range from room temperature to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

reaction_pathway cluster_reactants Starting Materials beta_arylethylamine β-Arylethylamine imine_formation Condensation (Schiff Base Formation) beta_arylethylamine->imine_formation carbonyl Aldehyde/Ketone carbonyl->imine_formation iminium_ion Iminium Ion (Protonated Schiff Base) imine_formation->iminium_ion + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution iminium_ion->cyclization isoindoline_product Isoindoline cyclization->isoindoline_product - H⁺

Caption: Pictet-Spengler reaction pathway for isoindoline synthesis.

troubleshooting_workflow start Low Yield in Isoindoline Synthesis check_stability Is the product known to be unstable? start->check_stability trap_in_situ Action: Trap intermediate in situ with a dienophile. check_stability->trap_in_situ Yes check_side_products Are there significant side products? check_stability->check_side_products No modify_workup Action: Minimize reaction and workup time. trap_in_situ->modify_workup optimize_conditions Action: Optimize reaction conditions (solvent, temp, catalyst). end Improved Yield optimize_conditions->end check_side_products->optimize_conditions Yes check_side_products->optimize_conditions No modify_workup->end

Caption: Troubleshooting workflow for low yield in isoindoline synthesis.

References

improving the yield and purity of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and purification of 4-Methoxyisoindoline, addressing common challenges to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the reduction of 4-methoxyphthalimide. This transformation can be achieved using various reducing agents, with sodium borohydride being a mild and often effective choice.

Q2: What are the critical parameters to control during the reduction of 4-methoxyphthalimide?

The critical parameters to monitor and control are:

  • Choice and stoichiometry of the reducing agent: The amount of reducing agent will directly impact the reaction's completeness.

  • Reaction temperature: Temperature control is crucial to prevent side reactions and decomposition of the product.

  • Solvent system: The choice of solvent affects the solubility of reactants and the reactivity of the reducing agent.

  • Reaction time: Sufficient time is needed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC).

Q3: What are the likely impurities in the synthesis of this compound?

Potential impurities can include:

  • Unreacted 4-methoxyphthalimide.

  • Partially reduced intermediates, such as the corresponding hydroxy-amide.

  • Over-reduction products, though less common with milder reducing agents.

  • Byproducts from the decomposition of the starting material or product.

  • Residual solvents from the reaction or workup.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation.

Q5: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Acid-base extraction: As an amine, this compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basification and re-extracted into an organic solvent.

  • Column chromatography: Silica gel chromatography can be effective for separating the product from closely related impurities. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is typically used.

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining high-purity material.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or insufficient reducing agent.Use a fresh batch of the reducing agent and ensure the correct stoichiometry. Consider a more potent reducing agent if necessary.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of starting material.Choose a solvent system in which the 4-methoxyphthalimide is more soluble.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Deactivation of the reducing agent.Add the reducing agent in portions over time.
Formation of Multiple Products Reaction temperature is too high.Lower the reaction temperature.
Over-reduction.Use a milder reducing agent or reduce the stoichiometry of the current one.
Side reactions due to reactive functional groups.Ensure starting materials are pure and consider protecting sensitive functional groups if necessary.
Difficulty in Isolating the Product Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through Celite.
Product is water-soluble.Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Low Purity After Purification Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography; consider using a different stationary phase.
Inefficient crystallization.Screen for a more suitable crystallization solvent or solvent mixture. Try slow evaporation or vapor diffusion techniques.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Methoxyphthalimide

This protocol describes a general procedure for the reduction of 4-methoxyphthalimide using sodium borohydride.

Materials:

  • 4-Methoxyphthalimide

  • Sodium borohydride (NaBH₄)

  • Ethanol (or another suitable alcohol)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphthalimide (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add an aqueous solution of hydrochloric acid to quench the excess sodium borohydride and adjust the pH to acidic.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Add water and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer with a sodium hydroxide solution to a pH > 10. Extract the product into dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain the final product of high purity.

Data Presentation

The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound.

Experiment ID Reducing Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
1NaBH₄ (2)Ethanol78 (Reflux)67588
2NaBH₄ (4)Ethanol78 (Reflux)68592
3NaBH₄ (4)Isopropanol82 (Reflux)88894
4LiAlH₄ (2)THF66 (Reflux)49290 (with potential over-reduction)

Visualizations

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Workup and Purification Start 4-Methoxyphthalimide in Ethanol Add_NaBH4 Add NaBH4 (portion-wise at 0-10°C) Start->Add_NaBH4 Reflux Reflux and Monitor by TLC Add_NaBH4->Reflux Quench Quench with HCl Reflux->Quench Reaction Complete Workup Aqueous Workup (Acid/Base Extraction) Quench->Workup Purify Column Chromatography or Crystallization Workup->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or Purity Issue? CheckReaction Incomplete Reaction? Start->CheckReaction Yes CheckPurity Multiple Products? CheckReaction->CheckPurity No Extend_Time Increase Reaction Time CheckReaction->Extend_Time Yes Lower_Temp Lower Reaction Temperature CheckPurity->Lower_Temp Yes Change_Solvent Optimize Purification (Chromatography/Crystallization) CheckPurity->Change_Solvent No Increase_Reagent Increase Reducing Agent Extend_Time->Increase_Reagent Final_Product Improved Yield/Purity Increase_Reagent->Final_Product Lower_Temp->Change_Solvent Change_Solvent->Final_Product

Caption: Troubleshooting flowchart for this compound synthesis.

Technical Support Center: N-Alkylation of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-methoxyisoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My N-alkylation reaction of this compound is showing little to no consumption of the starting material. What are the possible reasons, and how can I improve the conversion rate?

Answer: Low conversion in the N-alkylation of this compound can be attributed to several factors related to reaction conditions and reagent activity.

  • Insufficient Deprotonation: The secondary amine of the isoindoline needs to be deprotonated to form the more nucleophilic amide anion. If the base used is not strong enough, the concentration of the reactive species will be too low for the reaction to proceed efficiently.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is conducted under anhydrous conditions, as protic solvents will quench the base.

  • Poor Reagent Reactivity: The alkylating agent may not be sufficiently reactive.

    • Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also enhance the reactivity of alkyl chlorides and bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Inappropriate Solvent: The choice of solvent is crucial for solubility and reaction rate.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective for this type of reaction as they can dissolve the isoindoline and the base, facilitating the reaction.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Consider increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature and reaction time.

Issue 2: Formation of Side Products

Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?

Answer: The primary side reactions in the N-alkylation of secondary amines like this compound are over-alkylation and potential C-alkylation.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used or if the tertiary amine is more nucleophilic than the starting secondary amine.

    • Solution: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation.

  • C-Alkylation: While less common for isoindolines compared to indoles, alkylation at a carbon atom of the aromatic ring is a potential side reaction, particularly under certain conditions.

    • Solution: Favoring N-alkylation can be achieved by ensuring complete deprotonation of the nitrogen atom before the addition of the alkylating agent. Using polar aprotic solvents like DMF can also enhance N-selectivity.

Issue 3: Difficult Purification

Question: I am having trouble purifying the N-alkylated this compound from the reaction mixture. What are some effective purification strategies?

Answer: Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts.

  • Co-elution during Chromatography: The starting material and the N-alkylated product may have similar retention factors (Rf) on silica gel.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If the product is basic, adding a small amount of a volatile amine like triethylamine to the eluent can reduce tailing on the column.

  • Removal of High-Boiling Point Solvents: Solvents like DMF can be difficult to remove completely.

    • Solution: After the reaction work-up, ensure the product is dried under high vacuum for an extended period, potentially with gentle heating, to remove residual solvent.[1]

  • Crystallization Issues: The product may be an oil or a sticky solid that is difficult to crystallize.[1]

    • Solution: If direct crystallization fails, try dissolving the crude product in a minimal amount of a suitable hot solvent and then slowly cooling it to room temperature. Scratching the inside of the flask or adding a seed crystal can induce crystallization. If the product remains an oil, purification by column chromatography is the recommended approach.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for the N-alkylation of this compound?

A1: A common starting point for the N-alkylation of this compound involves deprotonation with a strong base in an anhydrous polar aprotic solvent, followed by the addition of an alkylating agent. For a detailed protocol, please refer to the Experimental Protocols section.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting this compound and the alkylating agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, providing information about the masses of the components in the reaction mixture.

Q3: What is the role of the methoxy group in the N-alkylation reaction?

A3: The 4-methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can influence the reactivity of the isoindoline system but is not expected to directly interfere with the N-alkylation process under standard conditions.

Q4: Can I use a weaker base like potassium carbonate?

A4: While potassium carbonate (K₂CO₃) can be used for the N-alkylation of some amines, it may not be sufficiently basic to completely deprotonate the isoindoline nitrogen, potentially leading to lower yields and longer reaction times. Stronger bases like NaH or t-BuOK are generally more reliable for this transformation.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of isoindoline derivatives and analogous heterocyclic systems, which can serve as a starting point for optimizing the reaction for this compound.

Table 1: General Reaction Conditions for N-Alkylation of Isoindoline Analogs

ParameterConditionNotes
Substrate This compound1.0 equivalent
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)1.1 - 1.5 equivalents
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)1.1 - 1.5 equivalents
Solvent Anhydrous DMF or THFSufficient to dissolve reactants
Temperature 0 °C to room temperature (or gentle heating)Dependent on the reactivity of the alkylating agent
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS

Table 2: Example Yields for N-Alkylation of Related Heterocycles

SubstrateAlkylating AgentBaseSolventTemperatureYield (%)Reference
IndolineBenzyl alcoholK₂CO₃TFE110 °C99[2]
PhthalimideChloroacetyl-aryl-piperazineK₂CO₃AcetonitrileReflux47-93N/A
6-chloro-purinetert-butyl bromideBSA, SnCl₄DCErt75[3]
4-Alkoxy-2-pyridoneAlkyl halidet-BuOKTHFrt(Selective N-alkylation)[4]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a strong base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. If using t-BuOK, it can be added directly at 0 °C.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry glassware under inert atmosphere add_isoindoline Add this compound (1.0 eq) start->add_isoindoline add_solvent Add anhydrous DMF or THF add_isoindoline->add_solvent cool_0c Cool to 0 °C add_solvent->cool_0c add_base Add NaH (1.1 eq) portion-wise cool_0c->add_base stir_rt Stir at RT until H₂ evolution ceases add_base->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_alkyl_halide Add Alkyl Halide (1.05 eq) dropwise cool_0c_2->add_alkyl_halide react Stir at RT or heat Monitor by TLC/LC-MS add_alkyl_halide->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize pure product purify->end

Caption: A step-by-step workflow for the N-alkylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion Observed cause1 Insufficient Deprotonation start->cause1 cause2 Poor Reagent Reactivity start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Low Temperature start->cause4 sol1 Use stronger base (NaH, t-BuOK) Ensure anhydrous conditions cause1->sol1 sol2 Use more reactive alkyl halide (R-I > R-Br > R-Cl) Add catalytic NaI/KI cause2->sol2 sol3 Use polar aprotic solvent (DMF, THF) cause3->sol3 sol4 Increase reaction temperature Monitor reaction progress cause4->sol4

Caption: A decision-making diagram for troubleshooting low conversion rates.

reaction_pathways Reaction Pathways in the Alkylation of this compound cluster_main Desired N-Alkylation Pathway cluster_side Potential Side Reactions This compound This compound Amide Anion Amide Anion This compound->Amide Anion + Base - H⁺ N-Alkylated Product N-Alkylated Product Amide Anion->N-Alkylated Product + R-X - X⁻ C-Alkylated Product C-Alkylated Product Amide Anion->C-Alkylated Product + R-X - X⁻ (minor) Quaternary Ammonium Salt Quaternary Ammonium Salt N-Alkylated Product->Quaternary Ammonium Salt + R-X - X⁻

Caption: Competing reaction pathways in the alkylation of this compound.

References

Technical Support Center: Purification of 4-Methoxyisoindoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methoxyisoindoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The primary purification strategies for isoindoline derivatives, which are secondary amines, include:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic isoindoline from acidic and neutral impurities.[1][2]

  • Column Chromatography: Silica gel or alumina column chromatography is frequently used to separate the target compound from closely related impurities.[3]

  • Recrystallization: This technique is employed to obtain highly pure crystalline material, especially for solid derivatives.[4]

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include phthalimide precursors or alkylating agents.

  • Over-alkylation products: Tertiary amines can form if the isoindoline nitrogen reacts further.[3]

  • Oxidation products: Amines can be susceptible to oxidation, especially if exposed to air and heat.[3]

  • Byproducts from related indole synthesis: In analogous indole syntheses, dehalogenated products and other side-products from coupling reactions have been observed. While not identical, similar side reactions could occur during isoindoline synthesis.

Q3: My this compound appears to be degrading during purification. What can I do?

A3: Isoindolines can be sensitive to prolonged exposure to heat and oxygen.[3] To minimize degradation:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Use degassed solvents for chromatography.

  • Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.

  • Store the purified compound under an inert atmosphere and at a low temperature.

Troubleshooting Guides

Problem 1: Low recovery after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete protonation or deprotonation Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently high (pH > 10) during the basic wash to deprotonate the ammonium salt and move the free amine back into the organic phase.
Emulsion formation To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsified layer through a pad of celite can be effective.
Product is partially soluble in the aqueous phase If your this compound derivative has polar substituents, it may have some solubility in the aqueous layer even in its free base form. To minimize this, perform multiple extractions with smaller volumes of the organic solvent.
Problem 2: Poor separation during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase) The polarity of the eluent is critical. For normal-phase chromatography (silica gel), start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. For basic compounds like isoindolines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[3]
Streaking or tailing of the compound spot on TLC This is common for amines on silica gel due to strong interaction with acidic silanol groups. Adding triethylamine to the TLC mobile phase can help to get a more accurate representation of how the compound will behave on the column with a modified eluent.
Column overloading The amount of crude material that can be effectively purified is typically 1-5% of the mass of the stationary phase. Overloading the column will lead to broad peaks and poor separation.
Improper column packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in an uneven solvent front and inefficient separation.
Problem 3: Difficulty in inducing crystallization during recrystallization.
Possible Cause Troubleshooting Step
Supersaturated solution If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.[4]
Inappropriate solvent The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For isoindoline derivatives, consider solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, or toluene. It may be necessary to screen several solvents or use a binary solvent system (e.g., ethanol-water, toluene-hexane) to find the optimal conditions.[4]
Presence of impurities inhibiting crystallization If the crude material is very impure, it can sometimes inhibit crystal formation. It may be necessary to first perform an acid-base extraction or a quick column chromatography "plug" to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols

Acid-Base Extraction for Purification of this compound

Principle: This method leverages the basicity of the isoindoline nitrogen. The amine is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified to regenerate the free amine, which is then extracted back into an organic solvent.[1][2][5]

Procedure:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the dilute acid solution two more times to ensure all the amine has been extracted.

  • Combine all the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base solution (e.g., 10 M NaOH) until the solution is strongly basic (pH > 10). The free amine will precipitate or form an oily layer.

  • Add a fresh portion of the organic solvent to the separatory funnel containing the basified aqueous solution.

  • Shake the funnel to extract the free amine into the organic layer.

  • Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Column Chromatography of this compound

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute later than less polar compounds.

Procedure:

  • Select a solvent system: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give your product an Rf value of approximately 0.2-0.4. For this compound, a good starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.1-1% triethylamine to the mobile phase.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect and analyze fractions: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the purified product.

  • Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization of a Solid this compound Derivative

Principle: This purification method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Procedure:

  • Choose a solvent: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Good potential solvents for isoindoline derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[4] The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If a single solvent is not suitable, a binary solvent system can be used.

  • Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Isoindoline Derivatives

Stationary PhaseTypical Mobile PhaseModifier for Basic Compounds
Silica GelHexane/Ethyl Acetate (gradient)0.1 - 1% Triethylamine
Silica GelDichloromethane/Methanol (gradient)0.1 - 1% Triethylamine
Alumina (Basic)Hexane/Ethyl Acetate (gradient)Not usually required

Table 2: Common Solvents for Recrystallization of Isoindoline Derivatives

Solvent CategoryExamplesNotes
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds. Can be used in binary systems with water.[4]
Esters Ethyl AcetateA versatile solvent for a range of polarities.[4]
Ketones AcetoneGood for dissolving many organic compounds.[4]
Aromatic Hydrocarbons TolueneSuitable for less polar compounds. Can be used in binary systems with hexane.[4]
Binary Systems Ethanol/Water, Toluene/HexaneUsed to fine-tune the solvent polarity to achieve optimal recrystallization conditions.[4]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_final Final Product Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove acidic/neutral impurities ColumnChrom Column Chromatography AcidBase->ColumnChrom Separate closely related impurities Recrystal Recrystallization AcidBase->Recrystal If product is solid and moderately pure ColumnChrom->Recrystal For final polishing PureProduct Pure this compound ColumnChrom->PureProduct Recrystal->PureProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Problem Poor Separation in Column Chromatography Cause1 Incorrect Solvent Polarity Problem->Cause1 Cause2 Amine Tailing on Silica Problem->Cause2 Cause3 Column Overloaded Problem->Cause3 Solution1 Optimize Mobile Phase using TLC Cause1->Solution1 Solution2 Add Triethylamine (0.1-1%) to Eluent Cause2->Solution2 Solution3 Reduce Sample Load (1-5% of Silica Weight) Cause3->Solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Identifying and Characterizing Impurities in 4-Methoxyisoindoline Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the identification and characterization of impurities in 4-Methoxyisoindoline samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several stages, including synthesis, purification, and storage. They are broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. Common examples include:

    • Unreacted Starting Materials: Such as 4-methoxy-o-xylene dibromide or related precursors.

    • Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.

    • By-products: Side reactions occurring during the synthesis can generate structurally similar molecules.

    • Reagents and Catalysts: Residual amounts of reagents or catalysts used in the synthesis may be present.

  • Degradation Products: These impurities form due to the decomposition of this compound over time, often accelerated by environmental factors.[1] Key degradation pathways include:

    • Oxidation: The secondary amine and the aromatic ring are susceptible to oxidation, especially when exposed to air or oxidizing agents.[1]

    • Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could undergo reactions. For related compounds with imide bonds, hydrolysis is a known degradation pathway.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q2: I am observing an unexpected peak in my HPLC chromatogram of this compound. How do I identify it?

Identifying an unknown peak requires a systematic approach involving chromatographic and spectroscopic techniques.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak area precision, and theoretical plates for a standard injection.

  • Blank Injection: Run a blank (mobile phase) injection to rule out contamination from the solvent or the system.

  • Spiking: Spike the sample with a known standard of this compound to confirm the identity of the main peak.

Identification Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities.[2] It provides the molecular weight of the impurity, which is a critical piece of information for proposing a structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity ion in the mass spectrometer provides structural information that can help in its definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide a detailed structural elucidation.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[3][4] Matching the retention time of the unknown peak with a peak from a stressed sample can indicate it is a degradation product.

Q3: My this compound peak is showing tailing in the HPLC analysis. What could be the cause and how can I fix it?

Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing.

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions - Use a base-deactivated column (end-capped).- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Operate at a lower pH (e.g., pH 2-3) to protonate the amine and minimize interactions.
Column Overload - Reduce the injection volume or the sample concentration.
Column Contamination - Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).- If contamination is severe, replace the column.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.

Troubleshooting Guides

Issue 1: Poor Separation of Impurities from the Main Peak

  • Question: I am unable to resolve an impurity peak that is co-eluting with the main this compound peak. What should I do?

  • Answer:

    • Optimize the Mobile Phase:

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient to improve separation.

      • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.

      • pH Adjustment: Modify the pH of the aqueous portion of the mobile phase to change the ionization state of the analyte and impurities, which can significantly impact retention and selectivity.

    • Change the Stationary Phase:

      • Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.

    • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

    • Method Validation: Ensure your analytical method is validated for specificity to demonstrate that it can separate the main component from its potential impurities.[5]

Issue 2: Inconsistent Retention Times

  • Question: The retention time of my this compound peak is shifting between injections. What is causing this?

  • Answer:

    • Check for Leaks: Inspect all fittings in the HPLC system for any signs of leaks.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.

    • Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the injection sequence. A longer equilibration time may be needed.

    • Pump Performance: Fluctuations in pump pressure can indicate issues with check valves or seals, which can lead to inconsistent flow rates and shifting retention times.[6][7]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

Experimental Protocols

1. HPLC-UV Method for Impurity Profiling of this compound

This method is designed for the separation and quantification of potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

2. Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[3][4]

Stress Condition Protocol
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Store 10 mg of solid this compound at 105 °C for 48 hours. Dissolve in the mobile phase for analysis.
Photodegradation Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Visualizations

G cluster_synthesis Predicted Synthesis Pathway cluster_impurities Potential Process-Related Impurities A 4-Methoxy-o-xylene dibromide C This compound A->C Reaction B Ammonia B->C Reaction D Unreacted Starting Materials C->D E Synthesis By-products C->E

Caption: Predicted synthesis pathway and potential process-related impurities.

G cluster_degradation Potential Degradation Pathways A This compound B Oxidation Products A->B Exposure to Air/Oxidants C Hydrolysis Products A->C Extreme pH/Heat D Photodegradation Products A->D Exposure to Light

Caption: Potential degradation pathways for this compound.

G cluster_workflow Impurity Identification Workflow A Unexpected Peak in HPLC B LC-MS Analysis A->B C Determine Molecular Weight B->C D HRMS for Elemental Composition C->D E MS/MS for Fragmentation D->E F Propose Structure E->F G Isolate & NMR (if needed) F->G H Structure Confirmed G->H

Caption: Experimental workflow for identifying an unknown impurity.

References

preventing oxidation and degradation of 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation and degradation of 4-Methoxyisoindoline. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary degradation pathways for this compound are oxidation and hydrolysis. The isoindoline ring system is susceptible to aerobic oxidation, particularly at the benzylic carbon atoms of the heterocyclic ring. The methoxy group can also influence the electron density of the aromatic ring, potentially affecting its stability. Furthermore, like many organic compounds, prolonged exposure to high energy light (photolysis) or extreme pH conditions can lead to degradation.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, solid material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). It should also be protected from light by using an amber vial or by storing it in a dark location.[1]

Q3: My solution of this compound has turned a yellow or brown color. What does this indicate?

A3: A change in color, such as the appearance of a yellow or brown hue, is a common indicator of degradation, likely due to oxidation. Oxidized byproducts of isoindoline derivatives can be colored.[2][3][4] If you observe a color change, it is recommended to verify the purity of the sample using an analytical technique like HPLC or TLC before proceeding with your experiment.

Q4: Can I handle this compound on the benchtop in the open air?

A4: For brief periods, such as weighing and preparing solutions, handling this compound in the open air is generally acceptable. However, to minimize the risk of oxidation, it is best practice to work quickly and to avoid prolonged exposure to the atmosphere. For sensitive experiments requiring high purity, handling in a glovebox or under a stream of inert gas is advisable.

Q5: What solvents are recommended for dissolving this compound?

A5: The choice of solvent will depend on your specific experimental needs. For storage of solutions, it is crucial to use high-purity, anhydrous solvents. Protic solvents could potentially participate in degradation pathways, while solvents prone to peroxide formation (e.g., older containers of THF or diethyl ether) should be avoided as these peroxides can accelerate oxidation. Common solvents like anhydrous DMSO, DMF, or acetonitrile are often suitable for stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or poor experimental results Compound degradation leading to lower active concentration or interfering byproducts.1. Verify the purity of the this compound stock using HPLC or NMR. 2. Prepare fresh solutions from solid material stored under recommended conditions.
Formation of precipitate in a stored solution The compound may have low solubility at storage temperatures, or degradation products may be insoluble.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Inconsistent results between experimental batches Variability in the purity of this compound due to degradation during storage or handling.1. Implement a standard operating procedure for the storage and handling of the compound. 2. Perform a quick purity check (e.g., TLC) on the material from each batch before use.

Stability and Degradation Data (Illustrative Examples)

The following tables provide examples of how to present quantitative data from stability studies.

Table 1: Example Stability of this compound in Solution at Room Temperature (25°C)

Time (days)Purity (%) in DMSOPurity (%) in Methanol
099.899.7
799.598.9
1499.197.5
3098.295.1

Table 2: Example Effect of Storage Conditions on Solid this compound Purity over 6 Months

Storage ConditionPurity (%)
-20°C, under Argon, in the dark99.6
4°C, in air, in the dark98.5
25°C, in air, exposed to light92.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of this compound and detecting degradation products.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

2. Preparation of Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Filter and degas both mobile phases before use.

3. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL using the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

5. Data Analysis:

  • Calculate the purity of the main peak using the area percent method. The appearance of new peaks in the chromatogram of aged or stressed samples indicates the presence of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation start Obtain this compound Sample dissolve Dissolve in appropriate solvent start->dissolve stress Apply stress conditions (e.g., heat, light, air exposure) dissolve->stress control Prepare unstressed control sample dissolve->control hplc Analyze by HPLC stress->hplc control->hplc nmr Characterize degradation products by NMR/MS (optional) hplc->nmr compare Compare chromatograms of stressed vs. control samples hplc->compare quantify Quantify purity and degradation products compare->quantify end Stability Report quantify->end Determine degradation pathway and stability

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_purity Is the purity of this compound confirmed? start->check_purity check_storage Was the compound stored correctly? (-20°C, inert, dark) check_purity->check_storage Yes action_hplc Action: Run HPLC/TLC analysis on the current batch check_purity->action_hplc No check_handling Was the solution prepared fresh from a high-purity solvent? check_storage->check_handling Yes action_new_batch Action: Use a new, unopened batch of the compound check_storage->action_new_batch No action_prepare_fresh Action: Prepare a fresh solution check_handling->action_prepare_fresh No end_bad Problem Persists: Consider other experimental variables check_handling->end_bad Yes action_hplc->check_purity action_new_batch->check_purity end_good Problem Resolved action_prepare_fresh->end_good

Caption: Troubleshooting logic for experiments involving this compound.

References

addressing regioselectivity issues in the synthesis of substituted isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted isoindolines. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity in their synthetic routes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions and achieving the desired isomeric products.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of substituted isoindolines, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

Poor regioselectivity is a frequent challenge in the synthesis of substituted isoindolines. The outcome of the reaction is often influenced by a delicate balance of electronic and steric factors. Here are several strategies to enhance regioselectivity:

  • Modification of the Directing Group: The choice of a directing group on the starting material can significantly influence the position of cyclization. For transition-metal-catalyzed reactions, a well-chosen directing group can pre-coordinate the metal catalyst, favoring C-H activation at a specific site. Consider screening different directing groups to identify one that favors the formation of your desired regioisomer.

  • Catalyst and Ligand Screening: In transition-metal-catalyzed syntheses, the catalyst and its associated ligands play a crucial role in determining regioselectivity. For instance, in palladium-catalyzed reactions, the use of different phosphine ligands can alter the steric environment around the metal center, thereby influencing which C-H bond is activated. A screening of various catalysts (e.g., Rh, Pd, Ru, Co) and ligands is highly recommended.[1]

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of reaction intermediates and transition states, which in turn can affect the regiochemical outcome. Similarly, adjusting the reaction temperature can favor one reaction pathway over another. It is advisable to perform a systematic optimization of both solvent and temperature.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can dictate the regioselectivity of the cyclization. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can have the opposite effect. Understanding these electronic effects can help in the design of precursors that favor the formation of the desired isomer.

Question 2: The yield of my desired isoindoline is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in isoindoline synthesis can be attributed to several factors, including product instability, side reactions, and incomplete conversion.[2] Here are some troubleshooting steps:

  • Product Instability: The isoindoline core, particularly in its oxidized isoindole form, can be unstable and prone to decomposition or polymerization.[2]

    • Solution: Minimize reaction and work-up times. Purify the product quickly and store it under an inert atmosphere at low temperatures. In some cases, in situ trapping of the isoindole with a suitable dienophile can be a strategy to confirm its formation and obtain a stable derivative.[2]

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

    • Solution: Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify major byproducts. Understanding the nature of these side products can provide insights into the competing reaction pathways. Adjusting reaction conditions, such as temperature, concentration, or the order of reagent addition, can help to suppress these unwanted reactions.

  • Incomplete Conversion: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or reagents. Ensure that all starting materials are pure and solvents are anhydrous, as impurities can inhibit the catalyst.

Question 3: I am observing the formation of an unexpected regioisomer. What could be the reason?

Answer:

The formation of an unexpected regioisomer can be a result of a change in the reaction mechanism or unforeseen electronic or steric influences.

  • Mechanistic Pathway: The reaction may be proceeding through a different mechanistic pathway than anticipated. For example, in a transition-metal-catalyzed reaction, a change in the oxidation state of the metal or the coordination environment can lead to a different regiochemical outcome.

    • Solution: A thorough review of the literature for similar reactions can provide insights into alternative mechanistic possibilities. Computational studies, if accessible, can also help to rationalize the formation of the observed isomer by comparing the activation energies of different reaction pathways.

  • Electronic Effects of Substituents: The electronic properties of the substituents on your starting material might be directing the reaction to an unexpected position.

    • Solution: Re-evaluate the electronic nature (electron-donating vs. electron-withdrawing) of all substituents on your starting material and their expected influence on the reactivity of the aromatic ring.

  • Steric Hindrance: Steric bulk around the desired reaction site might be preventing the reaction from occurring there, forcing it to a less hindered, but electronically less favorable, position.

    • Solution: Consider modifying the structure of your starting material to reduce steric hindrance around the target site, or use a smaller catalyst or reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for controlling regioselectivity in isoindoline synthesis?

A1: The primary strategies for controlling regioselectivity in the synthesis of substituted isoindolines include:

  • Intramolecular Cyclization: This approach involves the cyclization of a pre-functionalized precursor. The regioselectivity is often predetermined by the position of the reacting groups on the starting material.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: This is a powerful method where a transition metal catalyst (commonly Pd, Rh, or Ru) directs the formation of the isoindoline ring by activating a C-H bond on the aromatic precursor. The regioselectivity is controlled by directing groups, ligands, and the electronic nature of the substrate.[1]

  • Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be employed to construct the isoindoline core with high stereochemical and regiochemical control, which is dictated by the substitution pattern of the diene and dienophile within the precursor molecule.

Q2: How do directing groups influence regioselectivity in C-H activation reactions for isoindoline synthesis?

A2: Directing groups are functional groups within the substrate that coordinate to the transition metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for the cleavage of that particular C-H bond, leading to high regioselectivity. The choice of the directing group is critical, as its size, electronic properties, and coordinating atom all play a role in determining the site of C-H activation.

Q3: Can the choice of catalyst significantly alter the regiochemical outcome?

A3: Absolutely. Different transition metals and their ligand spheres have distinct electronic and steric properties, which can lead to different regioselectivities. For example, a rhodium catalyst might favor cyclization at one position, while a palladium catalyst under similar conditions might favor another. Therefore, screening a variety of catalysts is a crucial step in optimizing the regioselectivity of a new isoindoline synthesis.

Quantitative Data Presentation

The following tables summarize quantitative data on the regioselective synthesis of substituted isoindolines from selected literature reports, allowing for easy comparison of different methods.

Table 1: Regioselectivity in Ruthenium-Catalyzed Alkyne Cyclotrimerization for Isoindolinone Synthesis

EntryAlkyneCatalyst Loading (mol%)Time (h)ProductYield (%)Ratio (Product:Isomer)
19a31610a819:1
29b31610b662:1
39c31610c75>20:1
49d31610d585:1

Data adapted from a study on ruthenium-catalyzed cyclotrimerizations.

Table 2: Yields in Iridium-Catalyzed Branched-Selective C-H Alkylation of N-Arylisoindolinones

EntrySubstrateProductYield (%)
1N-phenylisoindolinone2-(1-phenylethyl)isoindolin-1-one87
2N-(4-methylphenyl)isoindolinone2-(1-(p-tolyl)ethyl)isoindolin-1-one80
3N-(4-methoxyphenyl)isoindolinone2-(1-(4-methoxyphenyl)ethyl)isoindolin-1-one75
4N-(4-fluorophenyl)isoindolinone2-(1-(4-fluorophenyl)ethyl)isoindolin-1-one62

Data adapted from a study on iridium-catalyzed C-H alkylation.[3]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Synthesis of 3-Substituted Isoindolinones via C-H Activation

This protocol describes the synthesis of 3-monosubstituted isoindolinones from the annulation of N-benzoylsulfonamides with terminal olefins, as reported in the literature.[4]

Materials:

  • N-Benzoylsulfonamide (1.0 equiv)

  • Olefin (2.0 equiv)

  • [{RhCl2Cp*}2] (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Cu(OAc)2 (2.0 equiv)

  • DCE (1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction tube, add N-benzoylsulfonamide (0.2 mmol), [{RhCl2Cp*}2] (0.005 mmol), AgSbF6 (0.02 mmol), and Cu(OAc)2 (0.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the olefin (0.4 mmol) and DCE (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Protocol 2: Palladium-Catalyzed Dehydrogenative C–H Cyclization for Isoindolinone Synthesis

This protocol outlines the synthesis of isoindolinones via an intramolecular palladium-catalyzed dehydrogenative C(sp3)–H amidation.[5]

Materials:

  • 2-Benzyl-N-mesylbenzamide (1.0 equiv)

  • Pd/C (10 wt%, 10 mol%)

  • K2CO3 (20 mol%)

  • Toluene

Procedure:

  • To a reaction vessel, add 2-benzyl-N-mesylbenzamide (0.5 mmol), Pd/C (10 wt%, 0.05 mmol), and K2CO3 (0.1 mmol).

  • Add toluene (2.5 mL) to the vessel.

  • Heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired isoindolinone.

Visualizations

regioselective_synthesis_workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_strategy Optimization Strategy cluster_actions Corrective Actions cluster_outcome Desired Outcome start Poor Regioselectivity or Low Yield in Isoindoline Synthesis analysis Analyze Reaction Components: - Substrate (substituents) - Catalyst & Ligand - Solvents & Temperature start->analysis strategy Systematic Optimization analysis->strategy directing_group Modify Directing Group strategy->directing_group Substrate Modification catalyst Screen Catalysts & Ligands strategy->catalyst Catalyst System conditions Vary Solvent & Temperature strategy->conditions Reaction Conditions outcome Improved Regioselectivity & Yield directing_group->outcome catalyst->outcome conditions->outcome

Caption: Troubleshooting workflow for addressing regioselectivity issues.

transition_metal_catalysis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product substrate Substituted Benzamide (with Directing Group) catalyst Pd(II) or Rh(III) Catalyst substrate->catalyst coupling_partner Alkene / Alkyne insertion Migratory Insertion coupling_partner->insertion ch_activation C-H Activation (Regioselectivity Determined) catalyst->ch_activation Coordination ch_activation->insertion reductive_elimination Reductive Elimination insertion->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Substituted Isoindolinone reductive_elimination->product

Caption: Generalized mechanism for transition-metal-catalyzed isoindolinone synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Methoxyisoindoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Methoxyisoindoline during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of poor solubility of this compound in my assay?

A1: Poor solubility of this compound can manifest in several ways, including:

  • Visible precipitation: You may observe cloudiness, particulates, or a film in your stock solutions or assay wells.

  • Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Non-linear dose-response curves: The compound may appear less potent or have an unusual dose-response relationship.

  • Artificially low potency: Only the dissolved fraction of the compound is active, leading to an underestimation of its true potency.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For a new compound like this compound, it is recommended to start with a high-purity, anhydrous organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.

Q3: How can I determine the aqueous solubility of this compound?

A3: The kinetic and thermodynamic solubility of this compound in your specific assay buffer can be determined experimentally. A common method is the shake-flask method followed by analysis of the supernatant using techniques like HPLC or UV-Vis spectroscopy.

Troubleshooting Guide

Issue 1: My this compound stock solution in DMSO precipitates when diluted into aqueous assay buffer.

This is a common issue for hydrophobic compounds. The dramatic decrease in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Possible Solutions & Experimental Protocols:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. This may require preparing a more dilute stock solution if the compound's solubility in DMSO allows.

  • Use a Co-solvent: A co-solvent can help to increase the solubility of this compound in the final assay buffer.

    Protocol: Co-solvent Solubility Test

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of co-solvent mixtures (e.g., 50% DMSO / 50% PEG 400; 50% DMSO / 50% Ethanol).

    • Prepare a high-concentration stock (e.g., 10 mM) of this compound in the optimal co-solvent mixture.

    • Serially dilute this stock in the assay buffer and visually inspect for precipitation at each dilution step.

    • Determine the highest concentration that remains soluble.

  • Incorporate a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    Protocol: Surfactant-aided Solubilization

    • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add the stock solution to the surfactant-containing buffer with vigorous vortexing.

    • Visually inspect for any signs of precipitation.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

    Protocol: Cyclodextrin Complexation

    • Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your assay buffer.

    • Prepare a 10 mM stock of this compound in DMSO.

    • In a separate tube, add the required volume of the this compound stock.

    • Add the HP-β-CD solution to the compound and vortex thoroughly to facilitate complex formation.

    • Serially dilute the complexed solution in the assay buffer.

Issue 2: I am observing inconsistent results and poor dose-response curves.

This can be a more subtle manifestation of solubility issues, where micro-precipitates are not easily visible but still affect the concentration of the active compound.

Decision Pathway for Addressing Inconsistent Results:

G A Inconsistent Results or Poor Dose-Response Curve B Confirm Compound Integrity and Purity (LC-MS/NMR) A->B C Re-evaluate Solubility Under Assay Conditions B->C D Is precipitation observed at higher concentrations? C->D E Implement Solubility Enhancement Strategy (see Issue 1) D->E Yes F Consider Assay-Specific Interactions D->F No I Re-run assay with optimized solubilization method. E->I G Does the assay contain high protein concentrations? F->G H Compound may bind to proteins, reducing free concentration. Consider this in data analysis. G->H Yes G->I No H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Kinase3 Kinase C Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Gene Gene Expression TF->Gene Compound This compound Compound->Kinase2 inhibits

Validation & Comparative

A Comparative Guide to the Potential Biological Activities of 4-Methoxyisoindoline and 5-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the biological activities of 4-Methoxyisoindoline and 5-Methoxyisoindoline are not extensively available in current scientific literature. However, based on structure-activity relationship (SAR) studies of related heterocyclic compounds, the positional isomerism of the methoxy group on the isoindoline core is anticipated to significantly influence their pharmacological profiles. This guide provides a comparative overview of the potential biological activities of these two isomers, drawing inferences from the broader class of isoindoline derivatives and related methoxy-substituted heterocycles. While quantitative data for a direct comparison is absent, this document outlines the expected differences in activity, potential signaling pathways they may modulate, and the experimental protocols required to elucidate their specific biological functions.

Introduction: The Significance of the Isoindoline Scaffold and Methoxy Substituents

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The introduction of a methoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. The position of this substituent on the aromatic ring is often a critical determinant of the compound's overall biological activity and mechanism of action.

Comparative Biological Activity: An Evidence-Based Postulation

While direct experimental data for this compound versus 5-methoxyisoindoline is lacking, SAR studies on analogous heterocyclic systems provide a strong basis for postulating differential activities.

  • Anticancer Activity: In a series of indolyl-pyridinyl-propenones, the position of the methoxy group on the indole ring was shown to switch the mechanism of cell death. A shift from the 5-position to the 6-position altered the compound's activity from inducing methuosis to causing microtubule disruption. This highlights the profound impact of methoxy group placement on the anticancer effects of a molecule. It is therefore plausible that this compound and 5-methoxyisoindoline will exhibit distinct potencies and/or mechanisms of action against various cancer cell lines.

  • Enzyme Inhibition: Studies on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that the position of a methoxy group was a key factor in determining potency.[4] Similarly, research on other enzyme inhibitors has demonstrated that the positioning of substituents on an aromatic ring can drastically alter binding affinity and inhibitory activity.[5][6] Therefore, it is expected that the 4- and 5-methoxy isomers of isoindoline will display different inhibitory profiles against various enzymes, such as kinases, cyclooxygenases, or other therapeutic targets.

  • Neuroactivity: The isoindoline core is present in compounds with known neurological effects. The precise positioning of functional groups is critical for receptor interaction within the central nervous system. It can be hypothesized that the electronic and steric differences between this compound and 5-methoxyisoindoline will lead to differential binding to neurotransmitter receptors or enzymes involved in neurological pathways.

The following table summarizes the potential differential biological activities based on the principles of medicinal chemistry and SAR of related compounds.

Biological ActivityThis compound (Predicted)5-Methoxyisoindoline (Predicted)Rationale for Predicted Differences
Anticancer May exhibit a specific mechanism of action (e.g., kinase inhibition).Could display an alternative anticancer mechanism (e.g., apoptosis induction).Positional isomerism of the methoxy group can alter target selectivity and downstream signaling, as seen in analogous heterocyclic systems.
Anti-inflammatory Potential for selective inhibition of inflammatory enzymes (e.g., COX-2).May show a different selectivity profile for inflammatory targets.The methoxy group's position influences the molecule's interaction with the active sites of enzymes like cyclooxygenases.
Neuroprotection Could modulate specific neuroreceptors or signaling pathways.May interact with a different set of neurological targets.Subtle changes in molecular geometry and electronics due to substituent position can drastically affect binding to complex CNS receptors.

Potential Signaling Pathway Modulation

Given the known activities of isoindoline derivatives, a plausible mechanism of action, particularly in an anticancer context, could involve the inhibition of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a hypothetical signaling cascade that could be targeted by either this compound or 5-methoxyisoindoline, leading to the inhibition of tumor growth. The differential positioning of the methoxy group could lead to varying potencies in the inhibition of a receptor tyrosine kinase (RTK) or downstream effectors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor_4 This compound Inhibitor_4->RTK Inhibition (Hypothetical) Inhibitor_5 5-Methoxyisoindoline Inhibitor_5->RTK Differential Inhibition (Hypothetical) G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of 4- and 5-Methoxyisoindoline B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

References

comparative analysis of methoxy-substituted isoindoline isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methoxy-Substituted Isoindolinone Isomers: A Guide for Researchers

This guide provides a comparative analysis of the physicochemical and biological properties of methoxy-substituted isoindolinone isomers. The isoindolinone scaffold is a significant structural motif in medicinal chemistry, appearing in various natural products and pharmaceuticals. The position of the methoxy group on the isoindolinone core can significantly influence the molecule's properties and biological activity. However, a comprehensive, direct comparative study of these isomers is notably absent in the current scientific literature. This guide summarizes the available data to aid researchers, scientists, and drug development professionals in understanding the current landscape and identifying areas for future investigation.

Physicochemical Properties

A direct comparison of the physicochemical properties of all methoxy-substituted isoindolinone isomers is challenging due to a lack of comprehensive studies. However, some data for individual isomers have been reported, primarily in chemical supplier databases. The following table summarizes the available information. The absence of data for several isomers highlights a significant gap in the chemical literature.

Property4-Methoxyisoindolin-1-one5-Methoxyisoindolin-1-one6-Methoxyisoindolin-1-one7-Methoxyisoindolin-1-one
Molecular Formula C₉H₉NO₂C₉H₉NO₂C₉H₉NO₂C₉H₉NO₂
Molecular Weight 163.17 g/mol 163.18 g/mol 163.17 g/mol 163.17 g/mol
Melting Point Data not available160-161 °C[1]189-190 °C[2]Data not available
Boiling Point Data not availableData not available428.0±45.0 °C (Predicted)[2]Data not available
Density Data not availableData not available1.208±0.06 g/cm³ (Predicted)[2]Data not available
pKa Data not availableData not available14.37±0.20 (Predicted)[2]Data not available
Appearance Data not availableSolidOff-white to cream/beige wooly solid[2]Data not available

Pharmacological Activities

There is a significant lack of direct comparative studies on the biological activities of methoxy-substituted isoindolinone isomers. Most of the available research focuses on more complex derivatives, where the isoindolinone is a core scaffold. These studies suggest that the isoindolinone motif is a valuable pharmacophore for a range of biological targets.

Anticancer Activity: Isoindolinone derivatives have been investigated for their potential as anticancer agents.[3] The core isoindoline structure is considered essential for exhibiting this anticancer effect.[2] While specific data for the simple methoxy isomers is unavailable, the broader class of isoindolinone derivatives has shown promise. For instance, some derivatives have been synthesized and tested for their antiproliferative properties against various cancer cell lines.[3][4]

Antimicrobial and Other Activities: The isoindolinone framework is also found in compounds with antibacterial properties.[3] Additionally, various derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and for their antioxidant potential.[3]

Due to the absence of quantitative data comparing the biological activities of the simple methoxy-substituted isoindolinone isomers, a comparative table cannot be populated at this time. This represents a clear opportunity for future research to explore the structure-activity relationships of these fundamental compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific methoxy-substituted isoindolinone isomers are not extensively detailed in single, comparative studies. However, general synthetic methods for isoindolinones and common biological assays are well-established.

General Synthesis of 3-Substituted Isoindolin-1-ones: A common method involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with various electrophiles to yield 3-substituted isoindolin-1-ones.[5][6]

  • Materials: N'-(substituted benzyl)-N,N-dimethylurea, t-BuLi in heptane, anhydrous THF, and the desired electrophile.

  • Procedure:

    • A solution of t-BuLi in heptane is added to a cold (0 °C), stirred solution of the N'-(substituted benzyl)-N,N-dimethylurea in anhydrous THF under a nitrogen atmosphere.

    • The reaction mixture is stirred for a specified time before the addition of the electrophile.

    • The reaction is then quenched, and the product is isolated and purified, typically by trituration or washing with a solvent like diethyl ether.[7]

In Vitro Cytotoxicity Assay (WST-1 Assay): This assay is used to assess the anticancer activity of compounds on various cell lines.[3]

  • Cell Lines: A549 (human lung carcinoma) and L929 (mouse fibroblast) cell lines can be used.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • After incubation, the cells are treated with different concentrations of the test compounds and incubated for 24 hours.

    • WST-1 reagent is added to each well, and the plate is incubated for an additional 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and screening of isoindolinone derivatives and a hypothetical signaling pathway that could be modulated by these compounds based on the known activities of the broader class of PARP inhibitors containing this scaffold.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., N'-benzyl-N,N-dimethylurea) lithiation Lithiation start->lithiation electrophile Reaction with Electrophile lithiation->electrophile cyclization Cyclization electrophile->cyclization purification Purification & Characterization cyclization->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) purification->in_vitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->purification Synthesize New Analogs

Caption: General workflow for the development of isoindolinone-based drug candidates.

G dna_damage DNA Damage (Single-Strand Break) parp1 PARP-1 Activation dna_damage->parp1 ber Base Excision Repair (BER) parp1->ber recruits repair proteins parp_inhibition PARP-1 Inhibition parp1->parp_inhibition ssb_accumulation SSB Accumulation & Replication Fork Collapse ber->ssb_accumulation leads to isoindolinone Isoindolinone Derivative (Hypothetical PARP Inhibitor) isoindolinone->parp_inhibition parp_inhibition->ber blocks dsbs Double-Strand Breaks (DSBs) ssb_accumulation->dsbs apoptosis Apoptosis / Cell Death dsbs->apoptosis

Caption: Hypothetical mechanism of PARP-1 inhibition by an isoindolinone derivative.

References

Unveiling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 4-Methoxyisoindoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the molecular mechanisms of 4-methoxyisoindoline derivatives and their structural analogs, focusing on the well-characterized activities of isoindoline-1,3-diones. Experimental data is presented to offer a clear comparison with alternative compounds, alongside detailed protocols for key validation assays.

While specific, well-documented examples of this compound derivatives with a thoroughly elucidated mechanism of action are limited in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been the subject of extensive research. This guide will focus on the foundational mechanism of this class, exemplified by the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which share the core isoindoline-1,3-dione scaffold. These compounds are known to exert their effects through a novel mechanism involving the E3 ubiquitin ligase complex.

Targeting the Ubiquitin-Proteasome System: The Cereblon Connection

The primary mechanism of action for many isoindoline-1,3-dione derivatives involves their binding to the protein Cereblon (CRBN). CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, these compounds modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation is the cornerstone of their therapeutic effects in various diseases, including multiple myeloma and other hematological malignancies.

Two of the most well-characterized downstream targets of this CRBN-mediated degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the inhibition of cancer cell growth and the modulation of the immune system.

Comparative Analysis of Isoindoline-1,3-dione Derivatives

The following table summarizes the binding affinities and degradation efficiencies of key isoindoline-1,3-dione derivatives for Cereblon and its downstream targets.

CompoundCereblon (CRBN) Binding Affinity (Kd, µM)IKZF1 Degradation (DC50, nM)IKZF3 Degradation (DC50, nM)
Thalidomide~1>1000>1000
Lenalidomide~0.5~50~25
Pomalidomide~0.2~10~5

Data is compiled from various publicly available sources and may vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for validating the mechanism of action of these compounds.

Signaling_Pathway Mechanism of Action of Isoindoline-1,3-dione Derivatives cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRL4 Cullin-4 Ub Ubiquitin CRL4->Ub DDB1 DDB1 Roc1 Roc1 CRBN Cereblon (CRBN) Target Target Proteins (e.g., IKZF1, IKZF3) CRBN->Target Recruitment Compound Isoindoline-1,3-dione Derivative Compound->CRBN Binding Proteasome Proteasome Target->Proteasome Entry Ub->Target Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Figure 1: Mechanism of Action of Isoindoline-1,3-dione Derivatives.

Experimental_Workflow Workflow for Validating Mechanism of Action cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Binding Binding Affinity Assay (e.g., SPR, ITC) Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Binding->Degradation_Assay Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Proliferation Ubiquitination_Assay Ubiquitination Assay (e.g., Immunoprecipitation) Proliferation->Ubiquitination_Assay Xenograft Xenograft Tumor Models Ubiquitination_Assay->Xenograft PD Pharmacodynamic Studies Xenograft->PD End Mechanism Validation PD->End Start Compound Synthesis & Characterization Start->Binding

Figure 2: Experimental Workflow for Validating Mechanism of Action.

Experimental Protocols

1. Cereblon Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding affinity (Kd) of the compound to purified CRBN protein.

  • Materials:

    • Recombinant human Cereblon (CRBN) protein.

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

    • Test compound series.

  • Procedure:

    • Immobilize CRBN onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound solutions over the CRBN-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to measure binding.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

2. Ikaros (IKZF1) Degradation Assay (Western Blot)

  • Objective: To quantify the degradation of IKZF1 in cells treated with the test compound.

  • Materials:

    • Human multiple myeloma cell line (e.g., MM.1S).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (anti-IKZF1, anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a concentration range of the test compound for a specified time (e.g., 4-24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IKZF1 and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities and normalize the IKZF1 signal to the loading control.

    • Calculate the half-maximal degradation concentration (DC50).

Conclusion

While the direct mechanism of action for many specific this compound derivatives remains an active area of investigation, the foundational understanding of the isoindoline-1,3-dione scaffold as a modulator of the CRL4-CRBN E3 ubiquitin ligase complex provides a powerful framework for future research. The experimental protocols outlined here offer a robust starting point for validating the mechanism of novel compounds within this class and comparing their efficacy to existing therapeutics. As research progresses, a more detailed picture of the structure-activity relationships and diverse biological effects of this compound derivatives will undoubtedly emerge.

Structure-Activity Relationship of 4-Methoxyisoindoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxyisoindoline scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with key neurological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and closely related bioisosteres, with a focus on their activity as dopamine receptor ligands and monoamine transporter inhibitors. The information presented herein is a synthesis of data from multiple studies on structurally similar compounds, providing insights into the impact of molecular modifications on biological activity.

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data for a series of methoxy-substituted indane and tetrahydroisoquinoline analogs, which serve as valuable surrogates for understanding the SAR of this compound derivatives. These compounds have been evaluated for their binding affinity to dopamine (D2, D3) and serotonin (5-HT) receptors, as well as their ability to inhibit dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Compound IDScaffoldMethoxy PositionTargetBinding Affinity (Ki, nM)Transporter Inhibition (IC50, nM)
Indatraline Analogs
Analog 1Indane4-MethoxyDATHigh Affinity-
Analog 2Indane6-MethoxyDATLower Affinity-
SERTHighest Affinity-
NETHighest Affinity-
Tetrahydroisoquinoline Analogs
Analog 36-Methoxy-THIQ6-MethoxyD1No Affinity-
D2No Affinity-
D324-
Analog 46-Methoxy-THIQ6-Methoxy (with 4-hydroxyphenyl)D1No Affinity-
D2No Affinity-
D38.7-
Analog 56-Methoxy-THIQ6-Methoxy (with 4-methoxyphenyl)D1No Affinity-
D2No Affinity-
D35.9-
Analog 66-Methoxy-THIQ6-Methoxy (with 3-methoxyphenyl)D3~12-
Analog 76-Methoxy-THIQ6-Methoxy (with 4-fluorophenyl)D34.4-
Analog 86-Methoxy-THIQ6-Methoxy (with 4-cyanophenyl)D1No Affinity-
D2No Affinity-
D36.3-

Key SAR Insights:

  • Position of the Methoxy Group: The position of the methoxy group on the aromatic ring significantly influences both affinity and selectivity. For indatraline analogs, a 4-methoxy substitution maintains high affinity for the dopamine transporter, while a 6-methoxy substitution decreases DAT affinity but increases affinity for serotonin and norepinephrine transporters[1].

  • Dopamine D3 Receptor Selectivity: In the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol series, the 6-methoxy group is well-tolerated for D3 receptor affinity and contributes to selectivity over D1 and D2 receptors[2].

  • Influence of Arylamide Substituents: For the 6-methoxy-tetrahydroisoquinoline analogs, modifications to the arylamide portion of the molecule dramatically impact D3 receptor affinity. Phenyl and naphthyl groups generally confer high affinity, while substitutions on a phenyl ring can fine-tune this interaction. For instance, a 4-fluoro or 4-cyano substituent on the phenyl ring results in potent D3 receptor binding[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dopamine Receptor Binding Assay (Radioligand)

This protocol is a standard method for determining the binding affinity of test compounds for dopamine receptors.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3)[1][3].

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [³H]Spiperone for D2/D3 receptors)[1][3][4].

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts such as NaCl, KCl, CaCl₂, and MgCl₂[3].

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., haloperidol) to determine non-specific binding[1].

  • Test Compounds: The this compound analogs or related compounds to be tested.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding[3].

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].

Monoamine Transporter Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the human monoamine transporter of interest (DAT, NET, or SERT)[6][7][8].

  • Radiolabeled Substrate: A radiolabeled neurotransmitter corresponding to the transporter being assayed (e.g., [³H]dopamine for DAT)[6][7].

  • Assay Buffer: A physiological buffer such as Krebs-Henseleit buffer (KHB)[9].

  • Non-specific Uptake Control: A known potent inhibitor of the transporter (e.g., cocaine for DAT) to determine non-specific uptake[10].

  • Test Compounds: The this compound analogs or related compounds.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C[7].

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) that is within the linear range of uptake[7].

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells several times with ice-cold assay buffer[7].

  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake.

Visualizing Key Relationships

The following diagrams illustrate the general workflow of the experimental procedures and the logical relationship in a structure-activity relationship study.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis Binding_Assay Binding Assay Compound_Synthesis->Binding_Assay Uptake_Assay Uptake Assay Compound_Synthesis->Uptake_Assay Cell_Culture Cell Culture & Membrane Prep Cell_Culture->Binding_Assay Cell_Culture->Uptake_Assay IC50_Ki_Determination IC50/Ki Determination Binding_Assay->IC50_Ki_Determination Uptake_Assay->IC50_Ki_Determination SAR_Analysis SAR Analysis IC50_Ki_Determination->SAR_Analysis

Caption: General experimental workflow for SAR studies.

SAR_Logic cluster_analogs Synthesized Analogs Core_Scaffold This compound Core Scaffold Modification_1 Modify R1 Group Core_Scaffold->Modification_1 Modification_2 Modify R2 Group Core_Scaffold->Modification_2 Modification_3 Alter Methoxy Position Core_Scaffold->Modification_3 Analog_A Analog A Modification_1->Analog_A Analog_B Analog B Modification_2->Analog_B Analog_C Analog C Modification_3->Analog_C Biological_Testing Biological Testing (Binding & Functional Assays) Analog_A->Biological_Testing Analog_B->Biological_Testing Analog_C->Biological_Testing Data_Analysis Data Analysis (IC50, Ki) Biological_Testing->Data_Analysis SAR_Conclusion Structure-Activity Relationship Data_Analysis->SAR_Conclusion

Caption: Logical flow of a structure-activity relationship study.

References

An In Vitro Comparative Analysis of Isoindoline Derivatives and Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The isoindoline core is a prominent feature in a variety of biologically active molecules, demonstrating a wide range of therapeutic effects.[1][2] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, among other activities.[3][4] This guide presents an in vitro comparison of N-benzylisoindole-1,3-dione with known bioactive compounds in the contexts of anticancer and anti-inflammatory activities.

Data Presentation: In Vitro Bioactivity Comparison

The following table summarizes the in vitro inhibitory activities of N-benzylisoindole-1,3-dione and comparable bioactive compounds against a cancer cell line and a key inflammatory enzyme.

CompoundTargetAssay TypeIC50 (µM)Reference Compound(s)IC50 (µM)
N-benzylisoindole-1,3-dioneA549 Human Lung Carcinoma Cell LineCytotoxicity (MTT)114.25 - 116.265-Fluorouracil~19.41
N-aryl isoindoline derivativeCyclooxygenase-2 (COX-2)Enzyme Inhibition0.11 - 0.18Celecoxib0.09

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation and viability of cultured cells.[5]

  • Cell Culture: A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/cm² and allowed to adhere overnight.[6]

  • Compound Treatment: Stock solutions of the test compounds (e.g., N-benzylisoindole-1,3-dione, 5-Fluorouracil) are prepared in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[7][8]

  • Reagents: Purified human or ovine recombinant COX-2 enzyme, assay buffer, heme, a suitable substrate (e.g., arachidonic acid), and a detection probe are required.[9] Commercially available kits are often used for this assay.

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Incubation: The test compounds (e.g., N-aryl isoindoline derivatives, Celecoxib) are added to the wells at various concentrations and pre-incubated with the enzyme for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7]

  • Detection: The activity of the COX-2 enzyme is measured by detecting the product formation. This can be done using colorimetric or fluorometric methods, where a probe reacts with the product to generate a measurable signal.[9] The signal is read over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in signal over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control (enzyme activity without inhibitor). The IC50 value is then calculated from the resulting dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 Cells B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of Test Compounds D Treat Cells and Incubate for 48h C->D E Add MTT Reagent F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability J Determine IC50 Value I->J

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

nfkb_pathway LPS LPS TNFR TNFR LPS->TNFR activates IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus translocates to Proteasome Proteasomal Degradation IkB_p->Proteasome Transcription Gene Transcription Nucleus->Transcription induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway in inflammation.

References

A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of In Vitro Profiling Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, ensuring the specificity of a drug candidate is paramount. Off-target effects, the unintended interactions of a drug molecule with proteins other than its intended target, can lead to adverse effects and potential clinical failure. This guide provides a comparative overview of key in vitro assays used to identify and characterize the cross-reactivity and off-target liabilities of small molecules, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate screening strategies.

Understanding the Importance of Off-Target Profiling

Off-target interactions are a significant contributor to drug toxicity. Proactive screening for potential off-target effects is a critical step in early drug discovery to de-risk candidates and guide lead optimization. A variety of in vitro methods are available to assess a compound's selectivity, each with its own advantages and limitations. This guide will focus on three widely used techniques: Radioligand Binding Assays, Kinase Profiling Assays, and the Cellular Thermal Shift Assay (CETSA).

Comparative Overview of Key Assays

To facilitate a clear comparison, the following table summarizes the primary characteristics of each assay.

Assay Type Principle Throughput Biological Context Data Output Common Applications
Radioligand Binding Assay Measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.HighIn vitro (cell membranes or purified proteins)Ki (inhibitor constant), IC50Screening against panels of GPCRs, ion channels, and transporters.
Kinase Profiling Assay Quantifies the inhibitory activity of a compound against a panel of protein kinases.HighIn vitro (purified enzymes)IC50, % InhibitionAssessing selectivity against the human kinome.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2][3][4]Low to MediumCellular (intact cells or cell lysates)Tm shift (change in melting temperature), ITDR (isothermal dose-response)Target engagement validation in a physiological context.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the discussed assays.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor.[5][6][7][8]

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Prepare a stock solution of the radioligand (e.g., [3H]-labeled antagonist) and the unlabeled test compound.

    • Prepare cell membranes expressing the target receptor. A protein concentration assay (e.g., BCA assay) should be performed to determine the protein concentration.[5]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Kinase Profiling Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.[9][10][11][12]

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer.

    • Prepare stock solutions of the test compound, ATP, and the specific substrate for each kinase.

    • Prepare purified, active kinase enzymes.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of product formed. A common method is to use a luminescence-based assay that measures the amount of ADP produced.[9][10]

    • Add a reagent to convert the ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method for verifying target engagement in a cellular context.[1][2][3][4][13]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or a vehicle control.

    • Incubate the cells to allow for compound entry and target binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes).[2]

    • Immediately cool the tubes on ice.[2]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]

    • Collect the supernatant containing the soluble protein fraction.

  • Detection and Data Analysis:

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

    • Generate a "melt curve" by plotting the amount of soluble target protein as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A positive result is indicated by a shift in the Tm to a higher temperature in the presence of the compound, indicating target stabilization.

    • Alternatively, an isothermal dose-response (ITDR) experiment can be performed at a single temperature to determine the concentration of the compound required for a certain level of target stabilization.[2]

Visualization of Concepts

Diagrams can aid in understanding complex biological processes and experimental designs.

G General Workflow for Off-Target Effect Assessment cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Cellular Validation A Compound Library B Primary Target Assay A->B C Identify 'Hits' B->C D Radioligand Binding Panel (GPCRs, Ion Channels) C->D E Kinase Profiling Panel (e.g., 400+ kinases) C->E F Identify Off-Target Liabilities D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G H Phenotypic Assays F->H I Confirm Cellular Target Engagement and Functional Effects G->I H->I

Caption: A generalized workflow for identifying and validating off-target effects of small molecules.

G Hypothetical Signaling Pathway with Off-Target Interaction cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor_A Target Receptor A Kinase_1 Kinase 1 Receptor_A->Kinase_1 TF_A Transcription Factor A Kinase_1->TF_A Gene_A Target Gene Expression TF_A->Gene_A Response_A Desired Therapeutic Effect Gene_A->Response_A Receptor_B Off-Target Receptor B Kinase_2 Kinase 2 Receptor_B->Kinase_2 TF_B Transcription Factor B Kinase_2->TF_B Gene_B Off-Target Gene Expression TF_B->Gene_B Response_B Adverse Effect Gene_B->Response_B Drug Drug Molecule Drug->Receptor_A Intended Binding Drug->Receptor_B Unintended Binding (Off-Target Effect)

Caption: A diagram illustrating how a drug can have both on-target and off-target effects by interacting with different signaling pathways.

Conclusion

The selection of an appropriate assay for off-target profiling depends on the specific research question, the nature of the compound, and the available resources. Radioligand binding and kinase profiling assays are powerful tools for broad, early-stage screening against large panels of potential off-targets. CETSA provides invaluable information on target engagement within a more physiologically relevant cellular environment. A multi-faceted approach, combining data from these different methodologies, will provide the most comprehensive understanding of a compound's selectivity profile, ultimately contributing to the development of safer and more effective medicines.

References

Navigating the Synthesis of 4-Methoxyisoindoline: A Comparative Analysis of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxyisoindoline, a valuable building block in medicinal chemistry, presents a synthetic challenge with multiple potential pathways to its formation. This guide provides a head-to-head comparison of plausible synthetic routes, offering insights into their respective methodologies and potential outcomes. Due to the limited availability of direct comparative studies in peer-reviewed literature, this analysis is constructed from established general methods for isoindoline synthesis, adapted for the specific target of this compound.

Comparison of Synthetic Strategies

Two primary strategies emerge as viable routes to this compound:

  • Route A: Cyclization of α,α'-Dibromo-3-methoxy-o-xylene with a Nitrogen Source. This classical approach involves the formation of the isoindoline ring through the reaction of a suitably substituted o-xylene derivative with an amine.

  • Route B: Reduction of a 4-Methoxyisoindolinone Precursor. This two-step approach involves the initial synthesis of a 4-methoxy-substituted isoindolinone, followed by its reduction to the desired isoindoline.

The following table summarizes the key aspects of these hypothetical, yet chemically sound, synthetic routes.

ParameterRoute A: CyclizationRoute B: Reduction of Isoindolinone
Starting Materials α,α'-Dibromo-3-methoxy-o-xylene, Ammonia or primary amine3-Methoxyphthalic anhydride, Amine
Key Reactions Nucleophilic substitutionImide/amide formation, Reduction
Anticipated Yield Moderate to GoodGood to Excellent (over two steps)
Reaction Conditions Typically requires basic conditions and heating.Imide formation often requires high temperatures; reduction can be achieved under milder conditions.
Purification Chromatographic separation may be necessary.Intermediate and final product may require purification.
Scalability Potentially scalable, dependent on precursor availability.Generally scalable, with well-established reduction protocols.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations.

dot graph "Route_A" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"α,α'-Dibromo-3-methoxy-o-xylene" -> "this compound" [label="NH3 or R-NH2, Base"]; } Route A: Cyclization of a dibromoxylene derivative.

dot graph "Route_B" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Methoxyphthalic anhydride" -> "N-Substituted-4-methoxyisoindolin-1,3-dione" [label="R-NH2"]; "N-Substituted-4-methoxyisoindolin-1,3-dione" -> "this compound" [label="Reducing Agent (e.g., LiAlH4)"]; } Route B: Reduction of a phthalimide derivative.

Detailed Experimental Protocols

Route A: Cyclization of α,α'-Dibromo-3-methoxy-o-xylene

This protocol is adapted from general procedures for the synthesis of N-substituted isoindolines.

Step 1: Synthesis of α,α'-Dibromo-3-methoxy-o-xylene (Hypothetical)

  • Starting Material: 3-Methoxy-o-xylene.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator).

  • Solvent: Carbon tetrachloride (CCl4) or other suitable non-polar solvent.

  • Procedure: To a solution of 3-methoxy-o-xylene in CCl4 is added NBS and a catalytic amount of BPO. The mixture is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC or GC). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield α,α'-dibromo-3-methoxy-o-xylene.

Step 2: Synthesis of this compound

  • Starting Material: α,α'-Dibromo-3-methoxy-o-xylene.

  • Reagents: Ammonia (in a suitable solvent like methanol or as aqueous ammonium hydroxide) or a primary amine, a base such as potassium carbonate or triethylamine.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile.

  • Procedure: A solution of α,α'-dibromo-3-methoxy-o-xylene in the chosen solvent is treated with an excess of the amine and the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Reduction of a 4-Methoxyisoindolinone Precursor

This protocol is based on the well-established Gabriel synthesis and subsequent reduction of phthalimides.

Step 1: Synthesis of N-Substituted-4-methoxyphthalimide

  • Starting Material: 3-Methoxyphthalic anhydride.

  • Reagents: A primary amine (e.g., benzylamine as a protecting group).

  • Solvent: Glacial acetic acid or other high-boiling solvent.

  • Procedure: A mixture of 3-methoxyphthalic anhydride and the primary amine in glacial acetic acid is heated at reflux for several hours. The reaction progress is monitored by the formation of water. Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring into water. The solid is collected by filtration, washed with water, and dried to yield the N-substituted-4-methoxyphthalimide, which may be further purified by recrystallization.

Step 2: Reduction to this compound

  • Starting Material: N-Substituted-4-methoxyphthalimide.

  • Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).

  • Solvent: Anhydrous ether or tetrahydrofuran (THF).

  • Procedure: To a suspension of LiAlH4 in anhydrous THF, a solution of the N-substituted-4-methoxyphthalimide in THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to give the N-substituted-4-methoxyisoindoline. If a protecting group like benzyl was used, a subsequent deprotection step (e.g., hydrogenolysis) would be required to obtain the final this compound.

Concluding Remarks

Both presented routes offer plausible pathways to this compound. The choice of a specific route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and performing the necessary purification techniques. Route A provides a more direct approach, while Route B involves a two-step sequence but may offer higher overall yields and easier purification of the intermediates. Further experimental validation and optimization would be necessary to determine the most efficient and practical method for the synthesis of this compound in a laboratory or industrial setting.

Validating the Purity of Synthesized 4-Methoxyisoindoline: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory discovery to a potential therapeutic. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other widely used analytical techniques for validating the purity of synthesized 4-Methoxyisoindoline. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.

The choice of an analytical technique for purity determination is pivotal and depends on a multitude of factors, including the complexity of the sample matrix, the nature of potential impurities, and the required levels of sensitivity and selectivity. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) offer robust and reliable analysis, the unparalleled sensitivity and specificity of LC-MS/MS have positioned it as a gold standard for comprehensive purity assessment, especially in the context of pharmaceutical development. Furthermore, orthogonal techniques such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide an absolute measure of purity, offering a valuable complementary perspective.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes key quantitative metrics for LC-MS/MS, HPLC-UV, and qNMR in the context of small molecule purity analysis.

Performance ParameterLC-MS/MSHPLC-UVqNMR
Principle Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Separation by chromatography, detection by UV absorbance.Quantitative determination based on the intrinsic response of atomic nuclei in a magnetic field.
Linearity Range 1 - 1000 ng/mL[1]0.5 - 20 µg/mL[1]2.2 – 30.3 mg/mL[2][3]
Limit of Detection (LOD) 0.004 ng/mL[1]~0.17 µg/mL[1]0.48 mg per 0.7 ml[2][3]
Limit of Quantification (LOQ) 0.01 ng/mL[1]0.5 µg/mL[1]1.47 mg per 0.7 ml[2][3]
Accuracy (% Recovery) 89.5% - 101.1%[1]99.84% - 100.18%[1]Assessed at a single concentration level with multiple samples.[2][3]
Precision (%RSD) < 10.2% (intra-day), < 9.8% (inter-day)[1]< 2%[1]Not explicitly stated for a range.
Selectivity Highly selective due to mass-based detection.[1]Can be susceptible to interference from co-eluting species.[1]High, based on unique nuclear magnetic resonance signals.
Impurity Identification Excellent, provides molecular weight and structural information of impurities.[4]Limited, relies on comparison with reference standards.Good, can provide structural information about impurities.

Experimental Protocols

Reproducibility and accuracy are the cornerstones of analytical validation. This section provides detailed methodologies for the purity analysis of this compound using LC-MS/MS.

LC-MS/MS Method for Purity Validation of this compound

This protocol outlines a general method suitable for the separation and quantification of this compound and the identification of potential process-related impurities and degradation products. As a polar aromatic amine, chromatographic conditions are selected to ensure adequate retention and resolution.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL).

  • Sample Solution: Dissolve the synthesized this compound in methanol to a concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. For increased retention of polar compounds, a column with a polar-embedded phase or a HILIC column could be explored.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of this compound.

    • MRM Transition for this compound (C9H11NO, MW: 149.19): Precursor ion [M+H]+ m/z 150.2 → Product ion (to be determined by infusion and fragmentation studies).

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic of purity validation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Reporting synthesis Synthesized This compound dissolution Dissolution in Methanol synthesis->dissolution filtration Filtration (0.22 µm) dissolution->filtration injection Injection into UPLC-MS/MS filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition (Full Scan & MRM) detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration impurity_profiling Impurity Identification & Profiling peak_integration->impurity_profiling purity_assessment Purity Assessment & Report Generation impurity_profiling->purity_assessment logical_relationship cluster_input Input Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion lc_chromatogram LC Chromatogram (Retention Time) main_peak Major Peak at Expected tR Corresponds to this compound lc_chromatogram->main_peak minor_peaks Minor Peaks at Different tR Potential Impurities lc_chromatogram->minor_peaks ms_spectra MS & MS/MS Spectra (m/z & Fragmentation) main_peak_ms MS of Major Peak Confirms MW of 149.19 ms_spectra->main_peak_ms minor_peaks_ms MS of Minor Peaks Provides MW of Impurities ms_spectra->minor_peaks_ms purity_confirmed High Purity Confirmed (>99%) main_peak->purity_confirmed minor_peaks->purity_confirmed main_peak_ms->purity_confirmed minor_peaks_ms->purity_confirmed

References

Assessing the Drug-like Properties of Isoindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications. Understanding the drug-like properties of this class of compounds is crucial for the development of new, safe, and effective medicines. This guide provides a comparative analysis of the drug-like properties of prominent isoindoline derivatives, supported by experimental data and detailed protocols for key assays. Due to the limited availability of public data on 4-methoxyisoindoline derivatives specifically, this guide focuses on well-characterized, structurally related isoindoline-containing drugs to provide a valuable reference for researchers.

Comparative Analysis of Physicochemical and ADME Properties

The "drug-likeness" of a compound is often initially assessed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key drug-like properties for several notable isoindoline derivatives. The data presented is a combination of experimental and in-silico predicted values to provide a comprehensive overview.

PropertyThalidomideLenalidomidePomalidomideApremilastChlorthalidone
Molecular Weight ( g/mol ) 258.23259.26273.25460.5338.77
LogP (o/w) 0.90.50.82.80.8
Topological Polar Surface Area (TPSA) (Ų) 93.8106.9119.1114.686.3
Hydrogen Bond Donors 22313
Hydrogen Bond Acceptors 45575
Aqueous Solubility LowLowLowPoorPractically Insoluble
Bioavailability (%) Variable>90% (fasting)~70%~73%~65%
Primary Metabolism Hydrolysis, CYP-mediatedMinimalCYP1A2, CYP3A4CYP3A4-
Primary Excretion RenalRenal (unchanged)RenalRenal and FecalRenal (unchanged)

Data compiled from various sources, including in-silico predictions and published literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocols for Assessing Drug-like Properties

Accurate assessment of drug-like properties relies on standardized experimental assays. Below are detailed protocols for three fundamental in vitro assays.

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[22]

Principle: This assay measures the diffusion of a test compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[22] The rate of diffusion provides an estimate of its passive permeability.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 10% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low permeability)

  • Plate reader (UV-Vis)

Procedure:

  • Prepare Solutions: Dissolve test and reference compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[23][10]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.[10]

  • Prepare Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.

  • Add Compounds: Add 150-200 µL of the compound solutions to the donor plate wells.[10]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 10-20 hours with gentle shaking.[10]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[4]

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.

This assay assesses the metabolic stability of a compound when exposed to liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[1][3]

Principle: The rate of disappearance of a test compound in the presence of liver microsomes and the cofactor NADPH is measured over time to determine its metabolic stability.[3][6]

Materials:

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system

  • Test compounds and positive control compounds (high and low stability)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final test concentration (e.g., 1-10 µM) in buffer.[3]

  • Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the test compound.[3][24]

  • Initiate Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol.[1][3]

  • Sample Preparation: Centrifuge the terminated reactions to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).[24]

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[25][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][8] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • Cell line of interest (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a control.

  • Add MTT Reagent: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well.[7][8]

  • Incubate: Incubate the plate at 37°C for 1-4 hours, allowing the formazan crystals to form.[7]

  • Solubilize Formazan: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a plate reader.[5][9]

  • Calculate Cell Viability: Express the absorbance values of the treated cells as a percentage of the untreated control cells to determine the cell viability. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be calculated.

Visualizing Drug Development Workflows

DrugDiscoveryWorkflow cluster_Discovery Discovery & Screening cluster_LeadOpt Lead Optimization cluster_Preclinical Preclinical Development Target ID Target Identification & Validation HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen ADME In Vitro ADME/ Tox Assays Lead Gen->ADME Lead Opt Lead Optimization (SAR) ADME->Lead Opt In Vivo In Vivo Efficacy & Safety Lead Opt->In Vivo Candidate Candidate Selection In Vivo->Candidate Clinical Trials Clinical Trials Candidate->Clinical Trials

Caption: A generalized workflow for drug discovery and development.

ADME_Assessment_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Compound Compound Solubility Aqueous Solubility Compound->Solubility Permeability PAMPA / Caco-2 Compound->Permeability PPB Plasma Protein Binding Compound->PPB LogD LogD at pH 7.4 Compound->LogD Microsomal Microsomal Stability Compound->Microsomal CYP_ID CYP Inhibition/ Induction Compound->CYP_ID Clearance In Vitro Clearance Compound->Clearance Cytotoxicity MTT Assay Compound->Cytotoxicity hERG hERG Assay Compound->hERG Bioavailability Bioavailability Permeability->Bioavailability Microsomal->Bioavailability Dosing Dosing Clearance->Dosing Safety Safety Cytotoxicity->Safety hERG->Safety

Caption: Workflow for in vitro ADME and toxicity assessment.

References

Benchmarking the Performance of Isoindoline-Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindoline and its derivatives, such as isoindolin-1-one and isoindoline-1,3-dione, represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1] These scaffolds are of significant interest in drug discovery, with studies revealing their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] While specific public data on 4-methoxyisoindoline is limited, this guide provides a comparative overview of the performance of various isoindoline-based compounds in key cellular assays, offering valuable benchmark data for researchers, scientists, and drug development professionals.

This guide summarizes quantitative data on cytotoxic and anti-inflammatory activities, details the experimental protocols for common assays, and visualizes the underlying cellular mechanisms and workflows.

Quantitative Performance Data

The following tables summarize the in vitro activity of representative isoindoline derivatives against various human cancer cell lines and their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Activity of Isoindoline Derivatives (IC₅₀ Values)
Compound ClassCompound Name/NumberCell LineIC₅₀ (µM)Reference
Isoindole-1,3-dioneN-benzyl derivative (Compound 3)A549-Luc (Lung Carcinoma)114.25[5]
Isoindole-1,3-dioneN-benzyl derivative (Compound 4)A549-Luc (Lung Carcinoma)116.26[5]
Isoindole-1,3-dioneCompound 7 (azide/silyl ether deriv.)A549 (Lung Carcinoma)19.41[6]
Isoindole-1,3-dioneCompound 9HeLa (Cervical Cancer)Cell-selective activity noted[6]
Isoindole-1,3-dioneCompound 11HeLa (Cervical Cancer)Cell-selective activity noted[6]
Isoindole-1,3-dioneCompound 11C6 (Glioma)Higher activity than 5-FU at 100 µM[6]

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Anti-inflammatory Activity of Isoindoline Derivatives
Compound ClassCompound Name/NumberAssayEffectReference
Isoindoline-1,3-dioneZM2, ZM3, ZM4, ZM5LPS-induced cytokine production (in vivo)Reversed LPS-induced TNF-α and IL-12 increase in mice spleen.[7]
Isoindoline-1,3-dioneZM5LPS+PMA stimulated CD4+CD25+ve cellsSignificantly enhanced TGF-β1 production.[7]
Isoindoline-1,3-dioneZM3, ZM4, ZM5LPS+PMA stimulated spleen cellsSuppressed TNF-α production.[7]
IsoindolineCompound 6ycAnti-inflammatory evaluationExhibited good anti-inflammatory activity.[2]
BenzimidazoisoindoleCompound 7zdAnti-inflammatory evaluationExhibited good anti-inflammatory activity.[2]

Key Signaling Pathways

Isoindoline derivatives often exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for anticancer drug development.[8][9] Dysregulation of this pathway is implicated in numerous human cancers.[10] Isoindolinone derivatives have been specifically investigated as inhibitors of Akt, a central kinase in this cascade.[11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Isoindoline Isoindoline-based Inhibitors Isoindoline->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoindoline compounds.

Experimental Protocols & Workflows

Reproducible experimental design is critical for benchmarking compound performance. Below are detailed protocols for two common cellular assays used to evaluate the cytotoxicity and anti-inflammatory effects of isoindoline derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout A1 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) A2 2. Incubate for 24 hours (37°C, 5% CO₂) A1->A2 A3 3. Prepare serial dilutions of isoindoline compound in medium A2->A3 B1 4. Replace old medium with compound-containing medium A3->B1 B2 5. Incubate for 48-72 hours B1->B2 C1 6. Add 20 µL MTT solution to each well B2->C1 C2 7. Incubate for 3-4 hours to allow formazan crystal formation C1->C2 C3 8. Add solubilization buffer (e.g., DMSO) to dissolve crystals C2->C3 D1 9. Measure absorbance at 570 nm using a microplate reader C3->D1

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

  • Cell Seeding : Seed cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[14]

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and typically below 0.5%.[14]

  • Cell Treatment : After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.[14]

  • Incubation : Incubate the plate for an appropriate period (e.g., 48-72 hours) at 37°C, 5% CO₂.[14]

  • MTT Addition : Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Anti-Inflammatory Assessment using Griess Assay for Nitric Oxide (NO)

This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[14] It measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant using the Griess reagent.[15][16]

Griess_Assay_Workflow cluster_prep Cell Preparation & Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_assay Nitrite Measurement A1 1. Seed RAW 264.7 macrophages in a 96-well plate A2 2. Incubate overnight A1->A2 A3 3. Pre-treat cells with isoindoline compound for 1-2 hours A2->A3 B1 4. Induce inflammation with LPS (1 µg/mL) A3->B1 B2 5. Incubate for 24 hours B1->B2 C1 6. Collect cell culture supernatant B2->C1 C2 7. Mix supernatant with Griess Reagent (Sulfanilamide + NED) C1->C2 C3 8. Incubate for 10-15 minutes at RT for color development C2->C3 D1 9. Measure absorbance at 540 nm C3->D1

Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.

  • Cell Seeding : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.[14]

  • Pre-treatment : Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[14]

  • Inflammatory Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells: cells only, cells with LPS only, and cells with the compound only.[14]

  • Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.[14]

  • Nitrite Measurement :

    • Collect the cell culture supernatant from each well.[15]

    • In a separate 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]

    • Incubate at room temperature for 10-15 minutes.[17]

  • Data Acquisition : Measure the absorbance at 540 nm using a microplate reader.

  • Analysis : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Due to the lack of specific toxicity and hazard information for 4-Methoxyisoindoline, it should be handled with caution in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Step-by-Step Disposal Protocol

  • Consult Official Guidance: Before initiating any disposal procedures, contact your institution's EHS department. Provide them with the chemical name (this compound) and CAS number (127168-73-4). They will provide specific instructions based on local, state, and federal regulations.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Keep it in a dedicated, closed, and properly labeled waste container.

  • Containerization: Use a chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid. The original product container, if empty, can often be used for waste collection after being properly relabeled.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "127168-73-4," and an approximate concentration and quantity. Also, include the date when the waste was first added to the container.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Once the waste container is full or you have completed the experiments, arrange for a hazardous waste pickup through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided below for reference.

PropertyValue
CAS Number 127168-73-4
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure should be developed in consultation with your EHS department, likely involving incineration by a licensed hazardous waste disposal company.

Logical Workflow for Chemical Disposal

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Department sds->ehs Disposal guidance unclear? segregate Segregate into Appropriate Waste Stream sds->segregate Specific disposal instructions provided no_sds SDS Unavailable or Unclear sds->no_sds Unavailable in_house Follow In-House Treatment Protocol (e.g., neutralization) ehs->in_house In-house treatment approved ehs->segregate Segregation instructions provided end End: Proper Disposal in_house->end label Label Container Correctly segregate->label store Store in Satellite Accumulation Area label->store pickup Arrange for EHS Waste Pickup store->pickup pickup->end no_sds->ehs

Caption: General workflow for laboratory chemical waste disposal.

Personal protective equipment for handling 4-Methoxyisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methoxyisoindoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as potentially hazardous due to its structural similarity to other aromatic amines and isoindoline derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.
II. Operational Plan: Step-by-Step Handling Procedures

A. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.

B. Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Handling: Always handle the compound within a properly functioning chemical fume hood to minimize inhalation risks.[1][3] Avoid direct contact with skin, eyes, and clothing.[4]

III. Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[5]

A. Waste Segregation and Collection

  • Solid Waste:

    • Place all non-sharp contaminated items (e.g., gloves, pipette tips, weighing paper) into a designated and clearly labeled hazardous waste container.[1][6]

    • This container should be kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled solvent waste container.[1]

    • The container should be compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for hazardous chemical waste.

B. Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[1][5]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until they are collected for disposal.[1]

C. Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

IV. Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill For a small spill, gently cover the material with an inert absorbent material and sweep it up, avoiding dust formation. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Visual Workflow for Handling this compound

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Check_Emergency_Eq Check Emergency Equipment Risk_Assessment->Check_Emergency_Eq Don_PPE Don Appropriate PPE Check_Emergency_Eq->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Collect_Waste Collect Waste in Labeled Container Experiment->Collect_Waste Store_Waste Store in Satellite Area Collect_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup PPE_Selection Start Handling this compound Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood Goggles_Shield Wear Chemical Splash Goggles & Face Shield Fume_Hood->Goggles_Shield Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Goggles_Shield->Gloves Lab_Coat Wear a Flame-Resistant Lab Coat Gloves->Lab_Coat Shoes Wear Closed-Toe, Chemical-Resistant Shoes Lab_Coat->Shoes Outside_Hood Is work outside a fume hood? Shoes->Outside_Hood Respirator Wear NIOSH-Approved Respirator Outside_Hood->Respirator Yes Proceed Proceed with work Outside_Hood->Proceed No Respirator->Proceed

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.